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CEC3_DROVI Cecropin-3 precursor

Cat. No.: B1577583
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Description

Overview of Antimicrobial Peptides (AMPs) in Insect Innate Immunity

The insect innate immune system responds to pathogens by synthesizing a variety of AMPs, primarily in the fat body (an organ analogous to the vertebrate liver) and hemocytes (blood cells). oup.comoup.com These peptides are then secreted into the hemolymph, the insect's circulatory fluid, where they can directly target and eliminate invading microorganisms. oup.comoup.com The induction of AMPs is a hallmark of the humoral immune response in insects. nih.gov

Insect AMPs are remarkably diverse and can be categorized into several families based on their structure and amino acid composition. The major classes include:

α-helical peptides: This group, which includes cecropins, lacks cysteine residues and forms an alpha-helical structure. nih.govmdpi.com

Cysteine-rich peptides: These peptides, such as defensins, have a β-sheet structure stabilized by disulfide bridges. nih.govcu.edu.eg

Proline-rich and Glycine-rich peptides: These AMPs are characterized by a high content of specific amino acids. nih.govmdpi.com

The variety and number of AMPs can differ significantly among insect species, likely reflecting the diverse pathogenic challenges they encounter in their respective environments. nih.gov

Cecropins are among the most potent and abundant α-helical AMPs in insects. mdpi.comnih.gov They are key effector molecules in the humoral immune response, exhibiting strong lytic activity, particularly against Gram-negative bacteria, by disrupting their cell membranes. nih.govwikipedia.org Some cecropins have also demonstrated activity against Gram-positive bacteria and fungi. mdpi.comnih.gov The genes encoding cecropins are strongly induced upon infection, highlighting their critical role in host defense. nih.gov

Historical Perspective of Cecropin (B1577577) Discovery and Characterization

The discovery of cecropins marked a significant milestone in the understanding of innate immunity.

Cecropins were first discovered and isolated in 1980 from the hemolymph of the giant silk moth, Hyalophora cecropia, after it was challenged with bacteria. mdpi.comwikipedia.orgnih.gov This pioneering work laid the foundation for the field of insect immunology and the study of antimicrobial peptides. exeter.ac.uk

Following their initial discovery, cecropin-like peptides have been identified in a wide range of insect orders, including Lepidoptera, Diptera, and Coleoptera. nih.govnih.gov These related peptides, sometimes given different names like sarcotoxins, lepidopterins, and bactericidins, all share structural similarities. wikipedia.orgqyaobio.com The extensive diversity within the cecropin family is thought to have arisen through gene duplication and subsequent evolution, allowing insects to adapt to new pathogenic threats. nih.gov

Positioning of CEC3_DROVI Cecropin-3 within the Broader Cecropin Family

CEC3_DROVI Cecropin-3 is a specific member of the cecropin family found in Drosophila species. In Drosophila melanogaster, there are four cecropin genes (CecA1, CecA2, CecB, and CecC) that are clustered together in the genome. nih.gov These genes are activated by the Toll and Imd signaling pathways, which are central to the fly's immune response. nih.gov

The "precursor" designation of CEC3_DROVI Cecropin-3 indicates that it is synthesized as an inactive pro-peptide. This precursor form contains a signal peptide and a pro-region that are cleaved off to produce the mature, active cecropin peptide. mdpi.comnih.gov This regulatory step ensures that the potent, membrane-disrupting activity of the cecropin is unleashed only upon an immune challenge, protecting the host's own cells from damage. nih.gov Studies on Drosophila have genetically demonstrated that cecropins contribute to the defense against a subset of Gram-negative bacteria and fungi. nih.gov

FeatureDescription
Class α-helical antimicrobial peptide
Function Key effector in insect humoral immunity
Primary Target Gram-negative bacteria
Mechanism of Action Membrane disruption
Synthesis As an inactive precursor

Taxonomic Origin and Significance of Drosophila virilis Cecropins

CEC3_DROVI Cecropin-3 is native to Drosophila virilis, a species of fruit fly used in comparative and evolutionary studies. uniprot.orgnih.gov The study of the D. virilis immune system, and its cecropins, in particular, offers valuable insights into the evolution of innate immunity. Research has revealed that the D. virilis genome contains a locus with four cecropin genes and one pseudogene. nih.gov These genes exhibit a high degree of sequence similarity (around 80% identity in coding regions) to the cecropin genes found in the well-studied model organism Drosophila melanogaster, indicating a shared evolutionary origin. nih.gov

The significance of studying D. virilis cecropins lies in the ability to trace the evolutionary history of this important gene family. Phylogenetic analysis of cecropin genes from D. virilis, D. melanogaster, and other insects like the flesh fly Sarcophaga peregrina shows frequent gene reorganization events. nih.gov Such comparative studies help scientists understand how immune genes duplicate, diverge, and adapt over evolutionary time to counter a constantly changing landscape of microbial threats.

Structural and Functional Relationship to Other Cecropin Variants (e.g., A, B, D, P1)

The mature peptides of the cecropin family, though related, exhibit notable structural and functional diversity. Cecropins are generally cationic, linear peptides that lack cysteine residues and typically adopt an α-helical conformation in membrane-like environments. mdpi.commdpi.com

Structural Comparison: Many insect cecropins, such as Cecropin A, B, and D from Hyalophora cecropia, are characterized by a distinct helix-hinge-helix structure. This conformation consists of a long, amphipathic N-terminal α-helix and a shorter, more hydrophobic C-terminal α-helix, connected by a flexible hinge region. mdpi.comnih.gov This hinge is believed to be crucial for the peptide's ability to disrupt bacterial membranes. mdpi.com

In contrast, Cecropin P1, a peptide originally isolated from porcine intestine but later identified as originating from the parasitic nematode Ascaris suum, presents a different architecture. nih.govmdpi.com Structural studies using NMR have shown that Cecropin P1 forms a single, long α-helix for nearly its entire length, without the characteristic hinge region found in insect cecropins like Cecropin A. nih.gov This structural difference suggests a potentially distinct mechanism of membrane interaction. nih.govacs.org The predicted structure of CEC3_DROVI, like other Drosophila cecropins, is expected to be primarily α-helical.

Cecropin VariantTypical OrganismKey Structural Feature
Cecropin A Hyalophora cecropiaHelix-hinge-helix nih.gov
Cecropin B Hyalophora cecropiaHelix-hinge-helix wikipedia.org
Cecropin D Hyalophora cecropiaHelix-hinge-helix nih.gov
Cecropin P1 Ascaris suumSingle continuous α-helix nih.gov

Functional Comparison: Functionally, cecropins display broad-spectrum antimicrobial activity, primarily against Gram-negative bacteria, but many are also effective against Gram-positive bacteria and some fungi. wikipedia.orgnih.gov The different variants can exhibit varying degrees of potency against specific microbes. For instance, in H. cecropia, Cecropin B is generally more potent than A and D against certain less-susceptible bacteria. nih.gov In D. melanogaster, subtle amino acid differences between Cecropin A, B, and C can result in up to an 8-fold difference in their minimum inhibitory concentrations (MIC) against various Providencia species. acs.org Cecropins are known to kill bacteria by permeabilizing their cell membranes, forming pores that lead to cell lysis. wikipedia.org CEC3_DROVI is predicted to have lytic and antibacterial activity against both Gram-positive and Gram-negative bacteria. uniprot.orguwm.edu.pl

Academic Research Significance of Studying CEC3_DROVI Cecropin-3 Precursor

The study of the this compound and its active form holds considerable academic significance. It contributes to a deeper understanding of several key areas in biology:

Innate Immunity Mechanisms: Research on CEC3_DROVI provides a window into the molecular details of the Drosophila immune response. The induction of cecropin genes is regulated by conserved signaling pathways like the Toll and Imd pathways, and studying their expression helps to dissect these fundamental immune regulatory networks. nih.gov

Evolution of Immune Genes: As part of the cecropin gene cluster in D. virilis, CEC3_DROVI is a valuable subject for evolutionary genetics. nih.gov By comparing the sequences and organization of cecropin loci between different Drosophila species, researchers can uncover the processes of gene duplication, diversification, and potential sub-functionalization that drive the evolution of host defense. nih.gov

Structure-Function Analysis: Characterizing the structure of CEC3_DROVI and its antimicrobial properties adds to the growing database of AMPs. This information is crucial for understanding how specific amino acid sequences and structural motifs (like helices and hinges) translate into potent and selective antimicrobial action. This knowledge can inform the rational design of novel antibiotic agents.

Host-Pathogen Interactions: Investigating the efficacy of CEC3_DROVI against various pathogens helps to define its role in the specific defense of D. virilis. Studies in D. melanogaster have shown that cecropins are crucial for defense against a subset of Gram-negative bacteria and certain fungi, and similar roles can be investigated for the cecropins of D. virilis. nih.gov

Properties

bioactivity

Antibacterial

sequence

GWLKKIGKKIERIGQHTRDATIQGVGIAQQAANVAATAR

Origin of Product

United States

Biosynthesis, Post Translational Processing, and Maturation of Cec3 Drovi Cecropin 3

Precursor Architecture of CEC3_DROVI Cecropin-3

The initial translated product of the CecC gene is a prepropeptide, a common structural organization for secreted peptides that ensures they are correctly folded, trafficked, and activated only at the appropriate time and location. This precursor molecule is composed of distinct domains: a signal peptide, a pro-region, and the sequence of the mature Cecropin-C peptide.

The complete amino acid sequence of the CEC3_DROVI precursor is as follows: MNFYKIFVFVALILAISIGQSEAGWLKKIGKKIERIGQHTRDATIQGVGIAQQAANVAATAR

Signal Peptide Cleavage for Secretion

The journey of the Cecropin-C precursor begins with its co-translational translocation into the endoplasmic reticulum (ER), a process directed by an N-terminal signal peptide. This short, hydrophobic sequence acts as a molecular address label, targeting the nascent polypeptide to the secretory pathway. For the CEC3_DROVI precursor, this signal peptide is comprised of the first 23 amino acids (MNFYKIFVFVALILAISIGQSEA).

Upon entry into the ER, the signal peptide is recognized and cleaved by a signal peptidase complex. Prediction models, such as SignalP, indicate a high probability of cleavage between amino acid positions 23 (Alanine - A) and 24 (Glycine - G). This cleavage event is essential for the proper folding and subsequent transport of the resulting pro-cecropin through the Golgi apparatus.

Table 1: Predicted Signal Peptide Cleavage Site in CEC3_DROVI Precursor

FeaturePositionSequencePredicted Cleavage Site
Signal Peptide1-23MNFYKIFVFVALILAISIGQSEABetween A23 and G24
Mature Protein (including pro-region)24-62GWLKKIGKKIERIGQHTRDATIQGVGIAQQAANVAATAR

Pro-Region Characteristics and Functional Implications

Following the removal of the signal peptide, the remaining polypeptide is known as pro-Cecropin-C. This intermediate consists of a pro-region and the mature Cecropin-C sequence. The pro-region, also referred to as a propeptide, is a short peptide segment that plays a crucial role in the proper folding and stability of the mature peptide. In many antimicrobial peptides, the pro-region is thought to neutralize the potentially cytotoxic effects of the mature peptide within the host's own cells during synthesis and transport. It may also act as an intramolecular chaperone, guiding the correct conformation of the final peptide.

Cleavage Sites and Sequence Motifs for Proteolytic Maturation

The final step in the maturation of Cecropin-C is the excision of the pro-region. This process is mediated by specific proteases that recognize and cleave at distinct sequence motifs. In many insect antimicrobial peptides, this cleavage is performed by furin-like proprotein convertases. These enzymes typically recognize and cleave at sites containing basic amino acid residues, such as Arginine (R) and Lysine (K). While the exact cleavage site in the CEC3_DROVI pro-region has not been experimentally determined, analysis of the precursor sequence suggests potential cleavage sites for such enzymes.

Multi-Step Proteolytic Processing Pathways

The conversion of the inactive pro-Cecropin-C to the active antimicrobial peptide is a highly regulated process involving sequential enzymatic cleavages. This ensures that the potent, membrane-disrupting activity of Cecropin-C is unleashed only upon secretion into the hemolymph in response to an infection.

Sequential Enzymatic Cleavages to Yield Mature Peptide (e.g., KEX2 cleavage site)

The maturation of many secreted peptides in eukaryotes involves processing by a family of serine proteases known as proprotein convertases (PCs). In yeast, the archetypal enzyme of this family is Kex2, which cleaves precursors at the C-terminal side of dibasic amino acid pairs (e.g., -Lys-Arg- or -Arg-Arg-). Drosophila melanogaster possesses homologous enzymes, including Furin1 and Furin2, which are members of the kexin family of proprotein convertases. nih.gov

Studies have shown that Furin1 is essential for a normal antimicrobial peptide response in the fat body of Drosophila. nih.gov This suggests that Furin1 is a key player in the proteolytic processing of antimicrobial peptide precursors, likely including pro-Cecropin-C. The presence of basic residues in the junction between the pro-region and the mature Cecropin-C sequence provides a potential target for a Furin-like/KEX2-like protease.

Specific Proteases Involved in Precursor Conversion

The primary candidates for the proteolytic conversion of pro-Cecropin-C are the Drosophila proprotein convertases, Furin1 and Furin2. nih.gov Research indicates that Furin1 plays a nonredundant role in regulating the immune response, making it the most likely protease to be involved in the maturation of Cecropin-C. nih.gov The process would involve the recognition of a specific cleavage motif within the pro-Cecropin-C molecule by Furin1 within the trans-Golgi network, leading to the excision of the pro-region and the release of the mature, active Cecropin-C peptide for secretion.

Influence of Processing on Final Peptide Activity and Stability

The processing of the CEC3_DROVI Cecropin-3 precursor is a critical determinant of the final peptide's biological activity and its stability in the host organism. For Drosophila cecropins, a key advantage is their relatively simple post-translational modification pathway, which is thought to enable their rapid deployment and functionality during the early phases of an infection. nih.gov This swift maturation allows them to act quickly against invading pathogens, a crucial element of the innate immune response. nih.gov

The stability of the mature cecropin (B1577577) peptide is influenced by its susceptibility to proteolytic degradation. Cecropins can be targeted by various proteases, including those found in the digestive tract and those secreted by pathogens. mdpi.com However, the inherent structure of cecropins, particularly their alpha-helical conformation adopted in membrane-like environments, contributes to their stability and function. mdpi.com The processing ensures the peptide folds into this active conformation, which is essential for its ability to permeabilize and disrupt bacterial membranes. mdpi.com

Furthermore, modifications during processing can protect the peptide from degradation. The nature of the C-terminal and N-terminal residues, established during the final cleavage events, can impact the peptide's half-life. For instance, specific amino acid substitutions have been shown to inhibit proteolytic degradation, thereby enhancing peptide stability. mdpi.com While not extensively documented specifically for CEC3_DROVI, the general principles of antimicrobial peptide (AMP) processing suggest that precise cleavage and folding are paramount for achieving a stable and potent final product.

Post-Translational Modifications of Mature CEC3_DROVI Cecropin-3

Following the initial processing from its precursor, the mature CEC3_DROVI Cecropin-3 peptide undergoes further post-translational modifications (PTMs) that are crucial for its full range of biological activities. These modifications significantly expand the functional diversity of the peptide beyond what is encoded by its primary amino acid sequence. nih.gov

Amidation of C-terminal Residues and its Biological Significance

One of the most significant post-translational modifications for many antimicrobial peptides, including members of the cecropin family, is the amidation of the C-terminal residue. nih.govasm.org This process involves the enzymatic conversion of the C-terminal carboxyl group into an amide. The presence of a C-terminal amide group is often essential for the full spectrum of antimicrobial activity. asm.orgnih.gov

The biological significance of C-terminal amidation is multifaceted:

Enhanced Antimicrobial Potency: Amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes. nih.gov Studies on cecropin A have shown that a non-amidated C-terminus leads to a significant reduction in activity against Gram-positive bacteria, although activity against some Gram-negative bacteria may be retained. asm.org

Increased Stability: The amide group provides greater stability against degradation by host and bacterial carboxypeptidases, thereby prolonging the peptide's active lifespan in vivo. nih.gov

Structural Integrity: C-terminal amidation helps to maintain the structural stability of the peptide, particularly its α-helical conformation, when it interacts with the lipid micelles of bacterial membranes. nih.gov This stable conformation is critical for its membrane-disrupting mechanism. nih.govnih.gov

Membrane Interaction: The modification plays a significant role in the peptide's ability to disturb the phospholipid headgroups of the bacterial membrane, leading to increased membrane permeability and leakage of cellular contents. nih.gov

Table 1: Influence of C-terminal Amidation on Cecropin Activity

Feature Amidated Cecropin Non-Amidated (Acidic) Cecropin
Activity vs. Gram-positive Bacteria High Significantly reduced asm.org
Activity vs. Gram-negative Bacteria High Retained against most species asm.org
Stability (vs. Carboxypeptidases) High nih.gov Low
Structural Stability (α-helix) Maintained in membrane environments nih.gov Less stable
Membrane Disruption Higher disruptive ability nih.gov Lower disruptive ability

Other Potential Modifications and Their Functional Consequences

While C-terminal amidation is a well-documented and critical modification for cecropins, other PTMs could potentially occur and have functional consequences, though they are less studied in the context of CEC3_DROVI specifically. The protein termini are often sites for a variety of modifications. nih.gov

One area of investigation for other cecropins, such as Cecropin P1, has been the role of the C-terminus beyond just amidation. Research suggests that the C-terminal region can influence the peptide's DNA-binding capacity, hinting at potential intracellular mechanisms of action in addition to membrane disruption. acs.orgacs.org Deletion or alteration of C-terminal residues can affect these alternative functions without necessarily altering the peptide's core helical structure or its initial interaction with the membrane. acs.org

Other theoretical modifications, based on common PTMs found on many proteins, could include:

Acetylation: N-terminal acetylation is a common modification that can affect protein stability and function. nih.gov

Phosphorylation: The addition of phosphate (B84403) groups to serine, threonine, or tyrosine residues can modulate protein activity and signaling interactions. nih.gov

Lipidation: The attachment of lipid moieties could alter the peptide's hydrophobicity and its affinity for bacterial membranes. nih.gov

The functional consequences of these potential modifications on CEC3_DROVI remain a subject for further investigation. Proteomic analyses of Drosophila hemolymph have revealed extensive changes in protein modifications upon infection, suggesting a complex regulatory landscape that likely includes antimicrobial peptides. tandfonline.com

Table 2: Potential Post-Translational Modifications of Cecropins and Their Hypothetical Functions

Modification Potential Site Hypothetical Functional Consequence
Acetylation N-terminus Altered peptide stability and half-life nih.govnih.gov
Phosphorylation Serine, Threonine, or Tyrosine residues Regulation of activity, interaction with host factors nih.gov
DNA Binding C-terminal region Intracellular killing mechanism, inhibition of replication acs.orgacs.org

Structural Biology and Biophysical Characterization of Mature Cec3 Drovi Cecropin 3

Predicted and Experimentally Determined Secondary Structures

Cecropins, including Cecropin-3, are known for their predominantly α-helical nature, a feature that is crucial for their antimicrobial activity. nih.govresearchgate.net Structural predictions and experimental data converge on a model of a flexible, yet defined, secondary structure that responds dynamically to its environment.

Amphipathic α-Helical Conformation

The prevailing structural motif of Cecropin-3 is an amphipathic α-helix. This means that when the peptide folds into a helical shape, the amino acid side chains are segregated, with hydrophobic (water-repelling) residues arranged on one face of the helix and hydrophilic (water-attracting), often positively charged, residues on the opposite face. nih.govnih.gov This arrangement is critical for its interaction with the phospholipid bilayers of bacterial membranes.

Structural modeling predicts that cecropins like Cecropin-3 adopt a helix-hinge-helix conformation. nih.gov This consists of a longer, amphipathic N-terminal helix and a shorter, more hydrophobic C-terminal helix. nih.gov This predicted structure is supported by experimental evidence from circular dichroism (CD) spectroscopy. In aqueous solutions, cecropins tend to have an unordered structure. nih.gov However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change, shifting to a more helical secondary structure. nih.govacs.org This shift is characterized by the appearance of double minima at 208 and 222 nm in the CD spectrum, which is a hallmark of α-helical content. nih.govacs.org

Role of the Hinge Region in Structural Flexibility

Connecting the N-terminal and C-terminal helices is a flexible hinge region. nih.govnih.gov This region, often containing residues like Glycine (B1666218) and Proline, imparts significant structural flexibility to the peptide. kribb.re.krnih.gov This flexibility is not a random feature but is hypothesized to be crucial for the peptide's ability to span and disrupt the bacterial lipid membrane, directly impacting its antimicrobial activity. nih.govkribb.re.kr The hinge allows the two helical segments to orient themselves optimally for membrane insertion and pore formation. nih.govrcsb.org Studies on hybrid peptides have shown that the flexibility or the ability to form a β-turn in this central part is important for the electrostatic interaction of the N-terminal cationic helix with the membrane surface and the subsequent hydrophobic interaction of the C-terminal helix with the membrane's acyl chains. kribb.re.krnih.gov

Higher-Order Structural Organization in Solution and Membrane Environments

Beyond its secondary structure, the way Cecropin-3 organizes itself in different environments, particularly in the presence of membranes, is key to its mechanism of action.

Conformational Changes Upon Membrane Interaction

As mentioned, Cecropin-3 undergoes a significant structural transition from a largely random coil in aqueous solution to a predominantly α-helical conformation upon encountering a membrane environment. nih.govnih.govacs.org This induced folding is a critical step in its antimicrobial action. The initial interaction is often electrostatic, between the positively charged residues on the amphipathic helix and the negatively charged components of bacterial membranes. nih.govnih.gov Following this initial binding, the peptide folds and inserts into the membrane. nih.gov The energy for this process is derived from favorable interactions between the peptide and the hydrophobic core of the membrane. nih.gov This interaction leads to the disruption of the membrane's integrity. nih.govkoreascience.kr

Self-Assembly and Dimerization Properties

There is evidence to suggest that cecropins can self-assemble and form higher-order structures, such as dimers, which are integral to their pore-forming mechanism. Models have been proposed where cecropin (B1577577) peptides arrange as antiparallel dimers. acs.org In this configuration, the N-terminal helices are thought to embed into the head-group layer of the membrane, while the C-terminal helices span the hydrophobic core. acs.org This self-assembly is a cooperative process, and the local concentration of the peptide on the membrane surface is a crucial factor. mdpi.com At lower peptide-to-lipid ratios, cecropins may form ion channels, while at higher ratios, they can create larger pores, leading to cell lysis. wikipedia.org

Structure-Activity Relationships Relevant to CEC3_DROVI Cecropin-3

The relationship between the structure of Cecropin-3 and its antimicrobial function is a tightly woven narrative of chemical properties and physical conformation.

The key structural features that dictate the activity of cecropin-like peptides are:

Amphipathic Helices: The distinct segregation of hydrophobic and cationic residues is fundamental. The cationic face facilitates initial binding to negatively charged bacterial membranes, while the hydrophobic face drives insertion into the lipid bilayer. nih.govnih.gov

Hinge Flexibility: The hinge region provides the necessary conformational freedom for the peptide to adopt a transmembrane orientation, which is essential for forming pores or channels. nih.govnih.gov

N-terminal and C-terminal Domains: The N-terminal helix is primarily responsible for the initial electrostatic attraction and binding to the membrane, while the more hydrophobic C-terminal helix is thought to insert into the membrane, leading to its disruption. nih.govnih.gov Specific residues, such as Tryptophan at position 2 in some cecropins, have been shown to play a significant role in membrane interaction. nih.govnih.govnih.gov

The interplay of these structural elements allows Cecropin-3 to effectively target and permeabilize bacterial membranes, highlighting a sophisticated molecular strategy for innate immunity. nih.govnih.gov

Correlation Between Helicity, Charge, and Hydrophobicity

Cecropins, including Cecropin-3, are characterized by their amphipathic nature, possessing both hydrophilic (water-loving) and hydrophobic (water-repelling) regions. This duality is critical for their antimicrobial action. Typically, cecropins adopt an α-helical structure, particularly when interacting with bacterial membranes. nih.gov This family of peptides generally features a positively charged (cationic) N-terminal helix and a more hydrophobic C-terminal helix, connected by a flexible hinge region. nih.govnih.gov

The positive charge of the N-terminal region is crucial for the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov The hydrophobicity of the C-terminal helix then facilitates the insertion of the peptide into the hydrophobic core of the lipid bilayer, disrupting its integrity. nih.gov This disruption can lead to the formation of pores or a "carpet-like" effect that destabilizes and permeabilizes the membrane, causing leakage of cellular contents and ultimately cell death. nih.govresearchgate.net

Table 1: Physicochemical Properties of Representative Cecropin-Like Peptides

Peptide Net Charge Hydrophobicity (CCS) Key Structural Feature
Papiliocin (B1577089) +8 -1.48 More positively charged N-terminal helix compared to Cecropin A. nih.gov
Cecropin A +7 -1.37 Two helical regions (residues 5-21 and 24-37) with a distinct hinge. nih.gov
Cecropin B1 - - Contains two amphipathic α-helical segments. nih.gov
Cecropin B3 - - Contains two hydrophobic α-helical segments. nih.gov

Data sourced from a comparative study of cecropin-like peptides. nih.govnih.gov

Importance of Specific Amino Acid Residues for Functional Efficacy

The specific sequence of amino acids in a cecropin molecule is not arbitrary; single residue changes can dramatically alter the peptide's antimicrobial potency. acs.org Studies on Drosophila melanogaster cecropins, which differ by only a few amino acids, have shown that these minor variations can result in up to an 8-fold difference in their minimum inhibitory concentrations (MIC) against certain bacteria. acs.org

Key residues and regions contributing to function include:

The Hinge Region: A flexible hinge, often containing a glycine residue, connects the N- and C-terminal helices. nih.gov This flexibility is thought to be crucial for the peptide to properly orient itself and insert into the bacterial membrane. Altering the amino acid in this hinge region can impact antibacterial activity by as much as 16-fold. acs.org

N-Terminal Residues: The Tryptophan (Trp) residue at position 2 is highly conserved across the cecropin family and is considered vital for membrane interaction. nih.gov Its aromatic side chain is believed to anchor the peptide to the membrane interface. nih.gov

Charged Residues: The distribution and number of basic residues like Lysine (Lys) and Arginine (Arg) determine the net positive charge, influencing the initial attraction to bacterial membranes. Substituting a neutral amino acid with a charged one, or vice-versa, can significantly modify the peptide's antibacterial profile. nih.govacs.org

Table 2: Impact of Single Amino Acid Substitutions in Drosophila Cecropins

Peptide Original Residue (Position 24) Mutant Residue Impact on Activity
CecA Glycine Valine (CecAV) Isolates the effect of Gly vs. Val at this position. acs.org
CecB Valine Glycine (CecBG) Isolates the effect of Val vs. Gly at this position. acs.org
CecB Valine Aspartic Acid (CecBD) Introduces a negative charge, impacting interaction. acs.org
CecB Valine Serine (CecBS) Introduces a polar, uncharged residue. acs.org

This table illustrates mutations designed to test the functional importance of the amino acid at position 24 in the hinge region of Drosophila cecropins. acs.org

Biophysical Methodologies for Structural Analysis

To understand the structure-function relationships of peptides like Cecropin-3, researchers employ a variety of sophisticated biophysical techniques. These methods provide insights into the peptide's secondary structure, its three-dimensional conformation, and its dynamic interactions with model membrane systems.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in different environments. nih.gov The method measures the differential absorption of left- and right-circularly polarized light. Alpha-helical structures, beta-sheets, and random coils all produce distinct CD spectra.

For cecropins, CD studies have consistently shown that they are largely unstructured or in a random coil conformation in aqueous solutions. nih.gov However, upon introduction to a membrane-mimicking environment, such as solutions containing sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), they undergo a conformational change to adopt a predominantly α-helical structure. nih.govnih.gov This induced folding is a hallmark of their mechanism, demonstrating that the interaction with the bacterial membrane itself is the trigger for forming their active, helical conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atomic-level information about the three-dimensional structure and dynamics of peptides in solution or in association with micelles and bicelles that mimic a membrane environment. nih.gov

NMR studies have been instrumental in defining the characteristic helix-hinge-helix motif of many cecropins, such as Cecropin A. nih.govnih.gov More advanced solid-state NMR techniques have been used to determine the precise orientation of cecropin helices within a phospholipid bilayer. These studies have revealed that the helices lie parallel to the plane of the membrane surface, rather than inserting perpendicularly to form a transmembrane pore. nih.gov This finding supports the "carpet" or surface-destabilization models of membrane disruption. nih.gov NMR can also identify which parts of the peptide are buried within the membrane mimetic and which are exposed to the solvent, offering a detailed picture of the interaction. nih.gov

X-ray Diffraction and Scattering Techniques for Membrane Interactions

While obtaining high-resolution crystal structures of peptides bound to fluid lipid membranes is exceptionally challenging, X-ray diffraction and scattering techniques are invaluable for characterizing the effect of these peptides on the membrane structure itself. nih.gov

Functional Biology and Biological Roles of Cec3 Drovi Cecropin 3 in Insect Physiology

Integration into the Drosophila Innate Immune System

The CEC3_DROVI precursor gives rise to Cecropin (B1577577) C (CecC), a key effector molecule in the innate immunity of Drosophila. The CecC gene is part of a cluster of four cecropin genes (CecA1, CecA2, CecB, and CecC) located at the 99E2 position on the third chromosome. nih.gov While much of the research has focused on the entire cecropin locus, specific insights into CecC's role can be discerned.

Humoral Immune Response to Bacterial Challenge

Upon microbial challenge, the expression of the cecropin gene cluster, including CecC, is robustly induced as a cornerstone of the humoral immune response. nih.gov This response is primarily orchestrated by the Toll and Immune deficiency (Imd) signaling pathways. nih.gov The Imd pathway is the principal regulator of cecropin gene expression during systemic infection. biorxiv.org

Genetic studies involving the deletion of the entire cecropin locus have demonstrated the collective importance of these peptides in combating infections. nih.gov Flies lacking the cecropin gene cluster show increased susceptibility to certain Gram-negative bacteria, such as Enterobacter cloacae and Providencia heimbachae, particularly when other antimicrobial peptides (AMPs) are also absent. nih.govresearchgate.net This highlights a degree of redundancy and cooperation among different AMPs in the fly's immune arsenal. nih.gov The induction of cecropins, including CecC, is notably rapid, with peak expression observed as early as three hours post-infection, suggesting a role in the immediate response to invading pathogens. nih.gov

While the specific contribution of CecC alone is challenging to isolate from studies on the entire gene cluster, its induction as part of this coordinated response underscores its integral role in the defense against bacterial infections. nih.govresearchgate.net

Contribution to Systemic and Local Host Defense

Cecropin C contributes to both systemic and localized host defense mechanisms. During a systemic infection, the fat body and hemocytes are the primary sites of cecropin gene expression, releasing the peptides into the hemolymph to combat pathogens circulating within the fly's body. nih.govnih.gov

Evidence for a role in local immunity comes from studies on wounded larvae. The epidermal cells underlying the cuticle respond to infected wounds by locally expressing cecropin genes. This localized production of antimicrobial peptides at the site of injury provides an immediate defense barrier against microbial invasion. Furthermore, the expression of CecC has been observed in the anterior region of the larval hindgut upon immune challenge, indicating a specific role in the defense of epithelial surfaces.

Role in Modulating Microbiota Homeostasis

The influence of CEC3_DROVI extends to the regulation of the resident microbial populations within the fly, particularly in the gut.

Interactions with Commensal and Pathogenic Microorganisms in the Gut

The gut of Drosophila harbors a dynamic community of commensal and potentially pathogenic microorganisms. Cecropins, including CecC, play a crucial role in maintaining a healthy balance within this gut microbiota. There is evidence of a basal level of cecropin expression in the gut, which is thought to help control the microbial load and prevent dysbiosis.

Studies have shown that the homeobox gene caudal is responsible for the constitutive low-level expression of cecropins in the gut. This basal expression is critical for maintaining immune homeostasis. In the absence of caudal, the gut microbiota can continuously activate the Imd pathway, leading to an overproduction of AMPs, which can be detrimental to the host.

While direct interactions of CecC with specific commensal or pathogenic gut bacteria have not been extensively detailed, the general activity of cecropins against Gram-negative bacteria suggests a role in controlling populations of these microbes within the gut environment. nih.govresearchgate.net

Impact on Microbial Community Composition and Function

The antimicrobial activity of Cecropin C, as part of the broader cecropin family, likely contributes to shaping the composition and function of the gut microbial community. By selectively targeting certain types of bacteria, these peptides can influence the relative abundance of different microbial species. However, studies specifically isolating the impact of CecC alone on the gut microbial community are currently lacking. Research involving the deletion of the entire cecropin locus or multiple AMPs indicates that a deficiency in these peptides can lead to an altered gut microbiota, although the specific contribution of CecC to this phenomenon remains to be fully elucidated.

Developmental Roles and Basal Expression

The expression of the CecC gene is not limited to immune responses but is also intricately linked to the developmental program of Drosophila. Research has shown that CecC is predominantly expressed during the early pupal stage. nih.govembopress.org

During metamorphosis, a period of extensive tissue remodeling, the expression of CecC is induced in the anterior part of the larval hindgut and in other larval tissues that are undergoing histolysis. nih.gov This suggests a role for Cecropin C in protecting the pupa from potential infections during this vulnerable developmental stage, possibly by clearing out bacteria from dying larval tissues. A low level of constitutive cecropin expression has also been noted in early pupae, which may be a response to the presence of bacteria in the food. nih.govcabidigitallibrary.orgwikigenes.org

While the basal expression of CecC in adult tissues is not as well-characterized as its developmental expression, the general low-level constitutive expression of cecropins in the gut of adult flies points to an ongoing role in maintaining tissue homeostasis throughout the fly's life. nih.gov

Non-Immune Functions of Cecropins in Insect Development

While extensively studied for their role in the insect immune system, evidence suggests that cecropins, including those from Drosophila, may participate in processes beyond immunity, particularly in development. Research has pointed towards the expression of cecropin genes during specific developmental stages, hinting at non-immune physiological roles. For instance, in Drosophila melanogaster, the CecB gene is preferentially active in the early pupal stage. nih.gov A small peak of constitutive cecropin expression has been observed in early pupae, which was initially thought to be caused by bacteria in the food. nih.gov

The precursors of some antimicrobial peptides, including certain cecropins, contain a pro-region. nih.gov In some cases, this pro-region has been shown to inhibit the peptide's antimicrobial activity, which could be a mechanism to protect the host's own cells. nih.gov This suggests a regulatory mechanism that might be relevant during developmental processes where the peptide's activity needs to be tightly controlled. The presence of such precursor forms implies that their functions could be modulated for roles other than direct pathogen defense during the insect's life cycle.

Constitutive Expression and its Biological Relevance

Cecropin genes, including those in Drosophila melanogaster, are not only induced upon infection but can also be constitutively expressed at low levels in various tissues in the absence of an immune challenge. nih.gov This low-level, continuous production of cecropins suggests they may serve as a standing defense mechanism or have other physiological functions.

In Drosophila, cecropin genes are expressed in the fat body and hemocytes. nih.gov While strong expression is a hallmark of the immune response, constitutive expression has been noted in specific locations like the reproductive tract. nih.gov This localized, constant presence of cecropins could be crucial for preventing infections in vulnerable tissues or may play a role in maintaining tissue homeostasis. The four cecropin genes in Drosophila are strongly induced in the fat body and hemocytes following a systemic infection. nih.gov

The biological relevance of this constitutive expression is likely tied to providing an immediate first line of defense against invading microbes. By maintaining a baseline level of these potent antimicrobial peptides, the insect can respond more rapidly to microbial threats before a full-blown immune response is mounted. This is particularly important in environments where insects are constantly exposed to potential pathogens. nih.gov The constitutive expression in early pupae, for example, may protect the developing insect during a vulnerable stage of its life cycle. nih.gov

Table 1: Expression of Cecropin Genes in Drosophila melanogaster

GeneDevelopmental Stage of Preferential ActivityTissues of ExpressionInduction
CecA1 Larvae and AdultsFat body, HemocytesStrongly induced by infection
CecA2 Larvae and AdultsFat body, HemocytesStrongly induced by infection
CecB Early PupaeFat body, HemocytesPreferentially active in this stage
CecC Not specifiedFat body, HemocytesInduced by infection

This table summarizes data from research on the expression patterns of the Drosophila cecropin gene family, indicating their activity across different developmental stages and tissues. nih.govnih.gov

Mechanism of Action of Mature Cec3 Drovi Cecropin 3 on Target Organisms

Interaction with Microbial Membranes

The initial and pivotal engagement of Cecropin-3 with microbes occurs at the cell membrane. This interaction is a finely tuned process involving distinct physical and chemical attractions that enable the peptide to selectively bind to and disrupt pathogenic membranes.

The antimicrobial action of Cecropin-3 is initiated through electrostatic attraction. As a cationic peptide, it possesses a net positive charge, which draws it towards the negatively charged molecules on the surface of microbial membranes. These molecules include lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic binding serves to concentrate the peptide at the membrane surface, a critical first step for its subsequent disruptive functions.

Following this initial electrostatic contact, hydrophobic forces become instrumental. The amphipathic structure of the Cecropin-3 peptide, featuring both water-loving (hydrophilic) and water-repelling (hydrophobic) regions, facilitates its insertion into the lipid bilayer of the microbial membrane. The hydrophobic portion of the peptide interacts with the fatty acid chains of the membrane lipids, while the hydrophilic portion remains associated with the lipid head groups and the surrounding aqueous environment.

Upon association with the membrane, Cecropin-3 disrupts its structural integrity by forming pores or channels. Several models have been proposed to explain this phenomenon:

Model Description
Toroidal-pore model Cecropin (B1577577) peptides insert into the membrane, causing the lipid monolayers to curve inward, forming a water-filled pore lined by both the peptides and the lipid head groups.
Barrel-stave model Peptides aggregate and insert perpendicularly into the membrane, similar to the staves of a barrel. The hydrophobic peptide surfaces face the lipid core, while the hydrophilic surfaces line the aqueous channel.
Carpet model Peptides accumulate on the membrane surface, forming a "carpet." At a critical concentration, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and complete membrane disintegration.
Disordered toroidal-pore model A variation of the toroidal-pore model, characterized by less structured and more transient pores.

The predominant mechanism of action for Cecropin-3 may vary depending on factors such as peptide concentration and the specific lipid composition of the target membrane.

The insertion of Cecropin-3 into the microbial membrane profoundly alters its physical characteristics. The formation of pores and channels drastically increases membrane permeability, allowing for the uncontrolled leakage of essential ions and small molecules, and the influx of water, which can lead to osmotic imbalance and cell lysis. This disruption of the ordered packing of lipid molecules by the peptide also increases the fluidity of the membrane.

Intracellular Targets and Cellular Processes

While the primary assault of Cecropin-3 is on the cell membrane, its destructive effects can also reach intracellular components and processes, augmenting its antimicrobial efficacy.

In addition to its direct impact on the cell membrane, Cecropin-3 can compromise the integrity of the bacterial cell wall. The disruption of the underlying cell membrane can weaken the structural support provided by the cell wall, resulting in alterations to cell shape and morphology, such as swelling and the formation of surface blebs.

Research indicates that Cecropin-3 can trigger the production of reactive oxygen species (ROS) within target cells. These highly reactive molecules, including superoxide (B77818) anions and hydrogen peroxide, can inflict widespread damage on vital cellular components like DNA, proteins, and lipids. The resulting oxidative stress can initiate apoptotic-like cell death pathways in certain microorganisms. The precise mechanism by which Cecropin-3 stimulates ROS production is still being elucidated but is thought to be linked to the disruption of membrane-associated respiratory chain enzymes.

Mitochondrial Dysfunction and Membrane Potential Alterations

Cecropin-3 and its analogs can induce significant mitochondrial dysfunction in target organisms, particularly fungi. This process is often characterized by the overproduction of reactive oxygen species (ROS), leading to oxidative stress. mdpi.comnih.gov The accumulation of excessive ROS can cause lipid peroxidation of the mitochondrial membrane, which in turn alters the membrane's properties and leads to a change in the mitochondrial membrane potential. mdpi.comnih.gov Studies on Candida albicans have demonstrated that cecropins can induce the production of excessive ROS, indicating mitochondrial dysfunction. mdpi.comnih.gov The addition of antioxidants has been shown to reverse this effect, confirming the role of ROS in the antifungal activity of cecropins. mdpi.com

Furthermore, cecropins can cause hyperpolarization of the mitochondrial membrane potential, leading to mitochondrial damage. nih.gov This disruption of mitochondrial homeostasis, which also includes ATP depletion and abnormal calcium ion transport, is a key aspect of the antifungal mechanism of some cecropin-derived peptides. nih.gov For instance, Cecropin 3 has been found to promote the overproduction of ROS and affect Ca2+ transport in rat cardiac muscle mitochondria. nih.gov The increase in cytosolic Ca2+ and the generation of ROS in C. albicans treated with a Cecropin-4 derived peptide suggest that mitochondrial dysfunction is a probable consequence of the treatment. nih.gov

In bacteria, cecropins like Cecropin A have been shown to cause rapid membrane depolarization. nih.gov This immediate effect on the bacterial membrane potential suggests that membrane permeabilization is a primary mechanism of bactericidal action. nih.gov

Inhibition of Essential Cellular Processes

The antimicrobial action of cecropins extends to the inhibition of crucial cellular functions in target organisms. One such process is the uptake of essential molecules. For example, some antimicrobial peptides are known to interfere with proline uptake.

Moreover, cecropins can disrupt the synthesis of vital cellular components. Studies on the proline-rich peptide PR-39, which shares some functional similarities with cecropins, have shown that it can halt protein and DNA synthesis in Escherichia coli. nih.gov While cecropin P1 primarily acts by causing cell lysis, the impact of other cecropins on protein synthesis, particularly of outer membrane proteins, is an area of ongoing research. nih.gov Some antimicrobial peptides can penetrate the bacterial or nuclear membranes to interfere with fundamental cellular processes, including enzymatic activities and nucleic acid replication, which accelerates the elimination of the microorganisms. nih.gov

Specificity of Action

Differential Activity Against Gram-Negative and Gram-Positive Bacteria

Cecropins generally exhibit a higher degree of activity against Gram-negative bacteria compared to Gram-positive bacteria. mdpi.comnih.govnih.govresearchgate.net This selectivity is attributed to differences in the bacterial membrane composition and structure. mdpi.com The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) component, appears to be a key target for cecropins. researchgate.netnih.gov Cecropins are thought to initially bind to the negatively charged LPS, leading to the disruption of the outer membrane. researchgate.netnih.gov This disruption allows the peptide to access and permeabilize the inner cytoplasmic membrane, ultimately leading to cell death. nih.govresearchgate.netmdpi.com

In contrast, the cell walls of Gram-positive bacteria, which are rich in peptidoglycan and lack an outer membrane, are generally more resistant to the action of many natural cecropins. mdpi.comnih.govresearchgate.net Studies have shown that protoplasts of Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis are resistant to cecropin B, suggesting that their cytoplasmic membranes are inherently less susceptible to the peptide. nih.govresearchgate.netoup.com However, some cecropins and their synthetic analogs do show activity against certain Gram-positive species, and modifications to the peptide structure can enhance their efficacy against this class of bacteria. mdpi.comnih.gov For instance, a truncated form of the natural Papiliocin (B1577089), which is a cecropin-like peptide, was found to be more active against Gram-positive bacteria than its full-length counterpart. mdpi.com

Table 1: Differential Antibacterial Activity of Cecropins

Bacterial TypeGeneral SusceptibilityKey Mechanisms of ActionExamples of Susceptible Bacteria
Gram-Negative HighOuter membrane disruption, targeting of LPS, inner membrane permeabilization. nih.govresearchgate.netresearchgate.netnih.govmdpi.comEscherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella spp. researchgate.netnih.govasm.org
Gram-Positive LowerDirect interaction with the cytoplasmic membrane (less effective). nih.govresearchgate.netoup.comEnterococcus faecalis, Staphylococcus epidermidis (at higher concentrations). oup.com

Antifungal and Antiviral Activities

Beyond their antibacterial properties, cecropins have demonstrated both antifungal and antiviral capabilities. mdpi.comnih.gov

Antifungal Activity: Numerous studies have confirmed the antifungal effects of cecropins against various fungal pathogens, most notably Candida albicans. mdpi.comnih.govnih.gov The mechanism of antifungal action is multifaceted, involving the disruption of the fungal cell wall and cell membrane, leading to increased permeability, altered fluidity, and eventual cell necrosis. mdpi.comnih.govnih.gov Furthermore, as detailed in section 6.2.3, cecropins induce mitochondrial dysfunction, characterized by the excessive production of reactive oxygen species (ROS) and changes in the mitochondrial membrane potential, which contributes significantly to their fungicidal effects. mdpi.comnih.govnih.gov While some natural cecropins require high concentrations for effective antifungal action, synthetic derivatives have been developed with enhanced potency and reduced toxicity. nih.govnih.gov

Antiviral Activity: The antiviral potential of cecropins is a growing area of research. mdpi.com While the specific mechanisms are still being elucidated, it is known that some antimicrobial peptides can interfere with viral life cycles.

Antiprotozoal Effects

Cecropins have also been shown to possess activity against various protozoan parasites. mdpi.com For instance, Cecropin-A has been demonstrated to inhibit the growth of Leishmania aethiopica promastigotes and amastigotes, with notable efficacy against the amastigote stage. mdpi.com Similarly, studies on Leishmania panamensis have identified Cecropin-A as being active against amastigotes. mdpi.com

Furthermore, Cecropin-B has shown activity against several Plasmodium species, the causative agents of malaria, when administered to the mosquito vector. mdpi.com Research on cecropins derived from Anopheles mosquitoes has revealed their potential as antimalarial agents, with some exhibiting potent activity against Plasmodium falciparum in vitro. nih.gov The mechanism of action may involve direct killing of the parasite or interaction with the membranes of infected red blood cells. nih.gov

Immunomodulatory and Host Response Activities of Mature Cec3 Drovi Cecropin 3

Modulation of Host Inflammatory Responses

Cecropins exhibit potent capabilities in regulating the host's inflammatory cascade. This is primarily achieved by altering the production of key signaling molecules known as cytokines and by intervening in the central signaling pathways that govern the inflammatory response.

A key feature of cecropin's immunomodulatory function is its ability to suppress the production of pro-inflammatory cytokines. In various cell models, cecropins have been shown to significantly reduce the levels of these mediators when stimulated by inflammatory agents like lipopolysaccharide (LPS).

For instance, a cecropin-like peptide, SibaCec, markedly inhibited the LPS-induced gene expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in mouse peritoneal macrophages in a dose-dependent manner. nih.gov At a concentration of 20 μg/mL, SibaCec reduced the expression of these cytokines by 64.5%, 51.4%, and 68.8%, respectively. nih.gov Similarly, another peptide, Cecropin-TY1, demonstrated a strong, dose-dependent reduction in the transcription and production of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages. researchgate.net At 20 μg/mL, Cecropin-TY1 reduced the production of TNF-α, IL-1β, and IL-6 by 72.1%, 63.4%, and 76.2%, respectively. researchgate.net

Studies on Cecropin (B1577577) A have also confirmed these effects. In porcine intestinal epithelial cells (IPEC-J2) challenged with E. coli, Cecropin A downregulated the mRNA expression of TNF-α, IL-6, and Interleukin-8 (IL-8). nih.govdntb.gov.ua In chicken primary hepatocyte cultures, Cecropin A was found to decrease the levels of IL-6, IL-8, and Interferon-gamma (IFN-γ) during an inflammatory response triggered by a viral mimic. nih.gov

Table 1: Inhibitory Effects of Various Cecropins on Pro-inflammatory Cytokine Production
Cecropin TypeCell ModelCytokineObserved EffectSource
Cecropin-TY1Mouse Peritoneal MacrophagesTNF-α72.1% reduction in production researchgate.net
Cecropin-TY1Mouse Peritoneal MacrophagesIL-1β63.4% reduction in production researchgate.net
Cecropin-TY1Mouse Peritoneal MacrophagesIL-676.2% reduction in production researchgate.net
SibaCecMouse Peritoneal MacrophagesTNF-α64.5% reduction in gene expression nih.gov
SibaCecMouse Peritoneal MacrophagesIL-668.8% reduction in gene expression nih.gov
Cecropin AChicken HepatocytesIFN-γReduced production levels nih.gov
Cecropin APorcine Epithelial Cells (IPEC-J2)IL-8Downregulated mRNA expression nih.govdntb.gov.ua

The immunomodulatory role of cecropins extends to their influence on anti-inflammatory cytokines, which are crucial for resolving inflammation and preventing excessive tissue damage. nih.gov However, the effect is complex and appears to be context-dependent. A study using a chicken primary hepatocyte co-culture found that Cecropin A could diminish the levels of the anti-inflammatory mediators Interleukin-10 (IL-10) and Transforming growth factor-beta 1 (TGF-β1). nih.gov This suggests that Cecropin A has a multifaceted immunomodulatory activity rather than a purely anti-inflammatory one, potentially acting to maintain inflammatory homeostasis rather than systemically suppressing all immune responses. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines. mdpi.commdpi.com Several studies have shown that cecropins exert their anti-inflammatory effects by modulating this critical pathway. nih.gov

The peptide SibaCec was found to inhibit the LPS-induced phosphorylation of key upstream kinases (ERK, p38) and prevent the translocation of the NF-κB p65 subunit into the nucleus in mouse macrophages. nih.gov By blocking the activation of NF-κB, SibaCec effectively halts the transcription of target inflammatory genes. nih.gov Other cecropin-like peptides have also been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, thereby keeping NF-κB inactive in the cytoplasm. mdpi.comnih.gov This mechanism effectively downregulates the production of inflammatory mediators like TNF-α, IL-6, and iNOS. nih.gov Conversely, some research indicates that under certain conditions, Cecropin B can activate NF-κB signaling, highlighting the complex and context-specific nature of these interactions. researchgate.net

Effects on Cellular Homeostasis and Integrity

Beyond modulating soluble immune mediators, cecropins directly influence the physical and functional state of host cells, particularly epithelial barriers, which are the first line of defense against pathogens.

The integrity of the intestinal epithelium is maintained by complex protein structures called tight junctions, which regulate the passage of substances between cells. nih.gov Inflammatory conditions can disrupt this barrier, leading to increased permeability and further inflammation. mdpi.com

Cecropin A has been demonstrated to enhance the barrier function of porcine intestinal epithelial cells (IPEC-J2). nih.govmdpi.comnih.gov Treatment with Cecropin A led to an increase in transepithelial electrical resistance (TER), a measure of barrier integrity, and a decrease in the passage of molecules across the cell layer. nih.gov Mechanistically, Cecropin A was found to increase the expression of key tight junction proteins, including Zonula occludens-1 (ZO-1), claudin-1, and occludin. mdpi.com This enhancement of the epithelial barrier helps reduce the adherence of pathogenic bacteria and prevents the leakage of inflammatory triggers from the gut lumen into the bloodstream. nih.govnih.gov

Table 2: Effects of Cecropin A on Epithelial Barrier Function
ParameterCell ModelObserved EffectMechanismSource
Barrier Integrity (TER)Porcine Epithelial Cells (IPEC-J2)Significantly increasedEnhancement of tight junction stability nih.gov
ZO-1 ProteinPorcine Epithelial Cells (IPEC-J2)Increased expressionStrengthening of the tight junction plaque mdpi.com
Occludin ProteinPorcine Epithelial Cells (IPEC-J2)Increased expressionSealing of the paracellular space mdpi.com
Claudin-1 ProteinPorcine Epithelial Cells (IPEC-J2)Increased expressionFormation of selective paracellular channels mdpi.com

An important characteristic of cecropins is their selective cytotoxicity; they are potent against microbial cells but generally show low toxicity towards mammalian cells at effective concentrations. nih.govnih.gov This selectivity is crucial for their potential as therapeutic agents. For example, a cecropin-derived peptide showed very little hemolytic activity against mouse red blood cells, even at high concentrations. nih.gov

In addition to low cytotoxicity, cecropins can influence the oxidative state of host cells during inflammation. Lipopolysaccharide (LPS) can induce severe oxidative stress, leading to cellular damage and apoptosis. nih.gov Cecropin A has been shown to alleviate LPS-induced oxidative stress in bovine endometrial epithelial cells by reducing levels of reactive oxygen species (ROS) and upregulating the activity of antioxidant enzymes such as catalase (CAT), glutathione (B108866) peroxidase (GPX), and superoxide (B77818) dismutase (SOD). nih.gov By mitigating oxidative stress, Cecropin A can inhibit inflammation and prevent apoptosis mediated by mitochondrial dysfunction. nih.govnih.gov

Broader Immunomodulatory Effects in Host-Pathogen Interactions of Mature CEC3_DROVI Cecropin-3

The mature form of CEC3_DROVI Cecropin-3, an antimicrobial peptide (AMP) in Drosophila melanogaster, plays a significant role in the host's defense against a variety of pathogens, extending beyond direct microbial killing to modulate the host's immune response. The Drosophila genome contains a cluster of four cecropin genes: CecA1, CecA2, CecB, and CecC (the gene encoding CEC3_DROVI Cecropin-3 precursor), which are integral components of the insect's innate immune system. nih.govescholarship.org These genes are primarily regulated by the Toll and Immune deficiency (Imd) signaling pathways and are strongly induced upon systemic infection. nih.govescholarship.orgnih.gov The expression of cecropin genes occurs predominantly in the fat body, the insect equivalent of the liver, and in hemocytes (blood cells). escholarship.orgnih.gov

The immunomodulatory activities of cecropins are evident in their differential response to various types of pathogens. For instance, the expression of cecropin genes is strongly induced by bacterial lipopolysaccharide (LPS) and flagellin, components of Gram-negative bacteria, but only weakly by peptidoglycan from Gram-positive bacteria. pnas.orgeje.cz This specificity suggests a tailored immune response, where the host can distinguish between different microbial threats. pnas.org

Genetic studies involving the deletion of the cecropin gene cluster (ΔCecA-C) have provided crucial insights into their function. While flies lacking these genes appear viable and can resist some microbial challenges similarly to wild-type flies, their importance becomes apparent when other AMPs are also absent. nih.govnih.gov In flies deficient in a broader range of AMPs, the absence of cecropins leads to increased susceptibility to certain Gram-negative bacteria, such as Enterobacter cloacae and Providencia heimbachae, as well as some fungi. nih.govnih.govresearchgate.netbiorxiv.org This indicates that cecropins are critical for controlling specific pathogens, particularly in a compromised immune setting. nih.gov

The kinetics of cecropin expression also highlight their role in the early stages of infection. Cecropin genes are induced rapidly, with peak expression occurring as early as three hours after infection, faster than many other AMPs. escholarship.org This rapid response is crucial for dictating the initial course of infection and can determine whether the host successfully suppresses bacterial growth. escholarship.org

Furthermore, research on cecropin A, a closely related peptide, in other model systems has revealed multifaceted immunomodulatory effects. In a chicken hepatocyte co-culture, cecropin A was found to alleviate inflammatory responses by reducing the production of pro-inflammatory cytokines like IL-6, IL-8, and IFN-γ, while also diminishing the levels of the anti-inflammatory cytokine IL-10 and transforming growth factor-ß1 (TGF-ß1). nih.govnih.gov This suggests that cecropins can help maintain inflammatory homeostasis during an immune response. nih.govnih.gov

The table below summarizes the key research findings on the immunomodulatory and host-response activities of Drosophila cecropins.

FindingOrganism/SystemPathogen(s)Key Outcome
Cecropin genes are strongly induced upon infection via Toll and Imd pathways. nih.govescholarship.orgnih.govDrosophila melanogasterGeneral (systemic infection)Points to a primary role in host defense.
Deletion of the cecropin gene cluster reveals a role in defense against specific pathogens. nih.govnih.govDrosophila melanogasterGram-negative bacteria (Enterobacter cloacae, Providencia heimbachae), FungiIncreased susceptibility in flies also lacking other AMPs.
Cecropins contribute to controlling pathogen loads. nih.govnih.govbiorxiv.orgDrosophila melanogasterEnterobacter cloacae, Providencia heimbachaeDemonstrates in vivo activity against specific Gram-negative bacteria.
Cecropin genes show rapid induction kinetics. escholarship.orgDrosophila melanogasterGeneral (systemic infection)Peak expression as early as 3 hours post-infection, suggesting a role in early immune response.
Cecropin A modulates cytokine production. nih.govnih.govChicken primary hepatocyte co-culturePoly I:C (viral mimic)Alleviated inflammatory response by decreasing pro-inflammatory and anti-inflammatory cytokines.

Evolutionary and Comparative Genomics of Cecropin Precursors

Phylogenetic Analysis of CEC3_DROVI Cecropin-3 within the Cecropin (B1577577) Family

The diversity of the cecropin family is a direct result of a dynamic evolutionary history characterized by gene duplication, diversification, and the emergence of orthologous and paralogous gene groups across different insect lineages. Phylogenetic analyses of CEC3_DROVI and its homologs reveal a complex tapestry of evolutionary relationships.

Gene Duplication and Diversification Events

The evolution of the cecropin gene family is a classic example of the "birth-and-death" model of gene evolution. nih.gov This model posits that new genes arise through repeated gene duplication events, after which some copies may diverge and acquire new functions, while others may become non-functional pseudogenes or be lost from the genome entirely. nih.gov Evidence for this is abundant within insect genomes, where cecropin genes are frequently found organized in clusters. mdpi.com

In Drosophila melanogaster, the cecropin locus, located at position 99E on the third chromosome, is a clear illustration of this process. It contains a cluster of four functional genes—CecA1, CecA2, CecB, and CecC (the gene encoding CEC3_DROVI)—along with two pseudogenes. nih.govnih.gov The presence of transposable elements in the flanking regions of these genes provides further molecular evidence supporting the hypothesis of gene duplication. mdpi.com This clustered organization allows for rapid evolution and diversification, potentially enabling the host to adapt to a constantly changing microbial environment. While some gene copies are highly similar within a species, others are highly divergent, suggesting ongoing diversification. mdpi.com

Identification of Orthologs and Paralogs across Insect Orders

Cecropins have been identified primarily in three major orders of holometabolous insects: Diptera (flies), Lepidoptera (moths and butterflies), and Coleoptera (beetles). mdpi.complos.orgmdpi.com Phylogenetic analyses consistently show that cecropins from these different orders form distinct, though related, clades, suggesting a common ancestor for all cecropins in these groups. mdpi.commdpi.comeje.cz

Drosophila cecropins, including Cecropin-C, cluster together within the Dipteran branch, indicating a shared evolutionary history within this order. mdpi.commdpi.com The cecropin genes within Drosophila melanogaster (CecA1, CecA2, CecB, and CecC) are considered paralogs, as they arose from gene duplication events within the same lineage. When comparing Drosophila cecropins to those in other Dipterans, such as the housefly Musca domestica, we find both orthologs (genes that diverged due to a speciation event) and paralogs. For instance, the expansion of the cecropin gene family in Musca domestica points to further lineage-specific duplications, resulting in a larger set of paralogous cecropin genes compared to Drosophila.

The phylogenetic tree below illustrates the relationship between cecropins from different insect orders, highlighting the distinct clustering of Dipteran cecropins.

CladeRepresentative Insect OrdersEvolutionary Relationship to CEC3_DROVI
Diptera (Brachycera)Drosophila melanogaster, Musca domesticaContains CEC3_DROVI and its closest paralogs and orthologs.
Diptera (Culicomorpha)Mosquitoes (Anopheles)Represents a more distantly related group of orthologs within the same order.
LepidopteraBombyx mori, Hyalophora cecropiaForms a distinct monophyletic group, indicating an independent evolutionary path after diverging from the common ancestor shared with Diptera.
ColeopteraBeetlesRepresents another distinct lineage of orthologous cecropin genes.

This table provides a simplified overview of the phylogenetic relationships within the cecropin family based on published studies.

Conservation of Precursor Processing and Structural Motifs

Comparative Analysis of Signal Peptides and Pro-Regions

Like most secreted proteins, cecropins are initially synthesized as inactive pre-pro-peptides. nih.gov The precursor molecule contains an N-terminal signal peptide, which is typically 22-26 amino acids in length. researchgate.net This hydrophobic sequence directs the nascent polypeptide to the endoplasmic reticulum for entry into the secretory pathway. The signal peptide is then cleaved off by a signal peptidase. researchgate.net Following the signal peptide is a short pro-region. While less characterized than in other peptides, this pro-region is believed to play a role in the correct folding and trafficking of the mature peptide, potentially preventing premature activity within the host's own cells. researchgate.net The final cleavage step, which releases the mature active cecropin, occurs at a specific processing site. While the exact proteases involved in cecropin maturation are not fully elucidated, the conservation of the precursor structure suggests a conserved processing mechanism.

Shared Structural Features and Functional Domains

The mature cecropin peptide, including Cecropin-C derived from CEC3_DROVI, possesses a highly conserved and functionally crucial structure. These peptides are typically 31-39 amino acids long and are characterized by two primary domains: a long, amphipathic α-helix at the N-terminus and a shorter, more hydrophobic α-helix at the C-terminus. plos.orgmdpi.com These two helical regions are often connected by a flexible hinge region, frequently containing proline and glycine (B1666218) residues, which allows the peptide to adopt its functional conformation. nih.gov

The amphipathic nature of the N-terminal helix is critical for its antimicrobial activity. The positively charged (cationic) residues are clustered on one face of the helix, while the hydrophobic residues are on the opposite face. This arrangement facilitates the initial interaction with the negatively charged components of microbial cell membranes and subsequent membrane disruption. The hydrophobic C-terminal helix is thought to anchor the peptide within the membrane, contributing to the formation of pores or channels that lead to cell lysis. nih.gov

Structural FeatureDescriptionFunctional Significance
N-terminal Amphipathic α-HelixA helical domain with a separation of charged and hydrophobic amino acids.Mediates initial binding to and disruption of microbial membranes.
C-terminal Hydrophobic α-HelixA helical domain composed primarily of hydrophobic amino acids.Anchors the peptide in the microbial membrane, contributing to pore formation.
Hinge RegionA flexible linker, often containing Glycine and Proline, connecting the two helices.Provides conformational flexibility, allowing the peptide to adopt its active structure.
C-terminal AmidationA common post-translational modification where the C-terminal carboxyl group is converted to an amide.Often increases stability and enhances antimicrobial activity.

This table summarizes the key structural features common to mature cecropin peptides.

Adaptive Evolution of Cecropin Diversity

The remarkable diversity observed in the cecropin family is not a random occurrence but is instead shaped by various evolutionary pressures that reflect the ongoing co-evolutionary arms race between insects and microbial pathogens.

While some studies have found a lack of evidence for positive selection driving amino acid changes in Drosophila antimicrobial peptides, this does not mean that adaptive evolution is absent. nih.gov Instead, the primary mode of adaptation in the cecropin family appears to be through gene duplication and diversification. mdpi.com The presence of multiple, slightly different cecropin genes within a single organism can be highly advantageous. This genetic redundancy ensures a robust immune response, and the subtle variations between paralogs can provide a broader spectrum of activity against different types of microbes. The ability of new gene copies to mutate and potentially acquire novel antimicrobial properties is a powerful adaptive mechanism. nih.gov

In some insect lineages, such as Anopheles mosquitoes, there is evidence of positive selection acting on cecropin genes, suggesting that in these species, the selective pressure from pathogens has driven the rapid evolution of the peptide sequences themselves. plos.org Furthermore, the concept of balancing selection, where different alleles of a gene are maintained in a population because they are favored under different conditions, has been proposed as another important evolutionary force acting on insect immune genes. elifesciences.org This could mean that different cecropin variants are more effective against specific pathogens, and their persistence in the gene pool provides the population with a more versatile immune defense. The high degree of polymorphism observed in the Drosophila cecropin gene region may be a reflection of such complex selective pressures, including the effects of intragenic recombination and potential gene flow between closely related species.

Co-evolution with Host-Specific Pathogens

The primary driving force behind the evolution of cecropin precursors is the relentless arms race between the host's immune system and invading pathogens. Cecropins, as key components of the innate immune response in many insects, are at the forefront of this conflict. wikipedia.org

Host-pathogen co-evolutionary dynamics significantly shape the trajectory of immune gene evolution. nih.govnih.gov Models of this process suggest that co-evolution with endemic pathogens, which can evolve to evade specific host defenses, promotes the development and maintenance of broad-spectrum, general resistance mechanisms. nih.gov Cecropins, with their wide range of activity, particularly against Gram-negative bacteria, represent such a general defense. nih.gov

Genetic studies in Drosophila melanogaster provide direct evidence for this co-evolutionary relationship. While flies with deletions of single AMP families often show little to no increased susceptibility to infection, the removal of cecropin genes in a background already deficient in other AMPs reveals their crucial role in conferring resistance. nih.gov This redundancy and overlapping function highlight a strategy of layered defense, a likely outcome of co-evolution. The loss of cecropins in these sensitized flies leads to a marked increase in mortality when challenged with specific Gram-negative bacteria, such as Enterobacter cloacae and Providencia heimbachae, as well as certain fungi. nih.gov This demonstrates that cecropins contribute significantly to controlling specific microbial threats. nih.gov

The interaction is a two-way street. Pathogens, in turn, can evolve resistance to AMPs like cecropins. Studies have shown that some fish bacterial pathogens can develop inducible resistance to Cecropin B, suggesting that microbes have evolved sensory systems to detect and counteract the presence of these peptides. nih.gov This constant pressure from evolving pathogens necessitates the continuous diversification and adaptation of the host's cecropin arsenal.

The table below summarizes key pathogens against which Drosophila cecropins have shown in vivo activity, illustrating the specific selective pressures they face.

PathogenTypeImpact of Cecropin Loss in Susceptible Flies
Enterobacter cloacaeGram-negative BacteriaIncreased pathogen load and host mortality nih.gov
Providencia heimbachaeGram-negative BacteriaIncreased pathogen load and host mortality nih.gov
Various FungiFungiIncreased susceptibility nih.gov

Methodologies for Academic Research on Cec3 Drovi Cecropin 3 Precursor

The study of cecropin (B1577577) precursors like CEC3_DROVI involves a multi-step process that leverages advanced molecular biology and biochemical techniques.

Molecular Cloning and Gene Expression Techniques

The initial phase of research focuses on isolating the gene encoding the cecropin precursor and expressing it in a suitable host system.

The journey to producing a recombinant cecropin precursor begins with the isolation of its genetic blueprint. Researchers utilize cDNA (complementary DNA) cloning to capture the expressed genetic sequence. This process starts with the extraction of messenger RNA (mRNA) from a relevant biological source, such as the pharyngeal tissue of a tunicate or the fat body of an insect, where cecropins are naturally produced. nih.govnih.gov The enzyme reverse transcriptase is then used to synthesize a DNA strand complementary to the mRNA template. bitesizebio.com This is a crucial step because cDNA lacks the non-coding intron sequences present in genomic DNA, allowing for direct expression in prokaryotic systems. bitesizebio.com

To identify and isolate the specific cecropin gene, researchers often design synthetic DNA probes based on known, conserved regions of other cecropin sequences. nih.gov These probes are used to screen a cDNA library—a collection of all the cDNA fragments from the source tissue. nih.govnih.gov For instance, full-length cDNAs encoding three isoforms of cecropin were characterized from a mosquito cell line by first using primers based on a known sequence to amplify partial cDNAs, followed by a technique called rapid amplification of cDNA ends (RACE) to complete the sequences. nih.gov Once a clone containing the gene of interest is identified, it is sequenced to confirm its identity and deduce the amino acid sequence of the precursor protein. nih.govnih.gov This process reveals that cecropins are typically synthesized as a larger precursor molecule, which includes a signal peptide and sometimes a pro-region that are later cleaved to yield the mature, active peptide. nih.govnih.gov

Heterologous Expression Systems for Recombinant Precursor and Mature Peptide Production

Once the gene is cloned, it must be inserted into an expression vector and introduced into a host organism to produce the protein in large quantities. This is known as heterologous expression. The choice of expression system is critical and depends on factors like cost, yield, and the need for post-translational modifications.

Escherichia coli (E. coli): This bacterium is a widely used host for recombinant protein production due to its rapid growth, high yield, and well-understood genetics. google.com However, the direct expression of antimicrobial peptides like cecropins in E. coli can be toxic to the host itself. ejbiotechnology.info To overcome this, cecropins are often produced as fusion proteins, which are discussed in the next section. nih.govresearchgate.net Studies have shown successful expression of cecropin-like peptides in E. coli, often induced by isopropyl-β-D-thiogalactopyranoside (IPTG) at controlled temperatures to optimize the production of soluble protein. ejbiotechnology.infonih.govnih.gov

Pichia pastoris: This methylotrophic yeast is another popular expression system, particularly for proteins that require eukaryotic post-translational modifications. nih.govnih.gov P. pastoris offers advantages like high-density cell culture and the ability to secrete the recombinant protein into the culture medium, which simplifies purification. nih.govnih.gov The expression is typically induced by methanol. nih.gov Researchers have successfully expressed various cecropins, such as Cecropin B and Cecropin D, in P. pastoris, achieving significant yields of functional, secreted peptides. nih.govnih.govscau.edu.cn Optimization of culture conditions, such as temperature and pH, can dramatically increase the yield of the recombinant protein. nih.gov

Plant Systems: Transgenic plants offer a cost-effective and scalable platform for producing peptides like cecropins. nih.gov Research has demonstrated the production of Cecropin A in rice seeds by fusing it to a carrier protein called oleosin. semanticscholar.orgresearchgate.netnih.gov This strategy targets the fusion protein to oil bodies within the seed, which not only sequesters the potentially toxic peptide but also provides a simple method for its initial purification. semanticscholar.orgresearchgate.netnih.gov The expression of cecropin genes in plants like tobacco, tomato, and rice has been shown to enhance resistance against various bacterial and fungal pathogens. nih.govnih.gov

Expression SystemCommon InducerAdvantagesChallengesReferences
E. coliIPTGRapid growth, high yield, low cost, well-established geneticsPotential toxicity of AMPs, formation of inclusion bodies, lack of eukaryotic post-translational modifications ejbiotechnology.infonih.govresearchgate.netejbiotechnology.infonih.gov
Pichia pastorisMethanolHigh cell density, protein secretion, capable of post-translational modifications, cost-effective for a eukaryotic systemSlower growth than bacteria, potential for proteolysis of secreted proteins nih.govnih.govscau.edu.cnbbrc.in
Plant Systems (e.g., Rice)Constitutive or inducible promotersScalable, low production cost, inherent containment in seeds, potential for direct useLonger production time, complex transformation process, potential for degradation by plant proteases nih.govsemanticscholar.orgresearchgate.netnih.govnih.gov

Design and Synthesis of Recombinant Fusion Proteins

To circumvent the inherent toxicity of antimicrobial peptides to the host cells and to simplify purification, cecropin precursors are commonly expressed as part of a larger, benign fusion protein.

Intein-based Systems: This strategy involves fusing the cecropin gene to an intein gene. nih.gov Inteins are protein segments that can excise themselves from a precursor protein in a process called protein splicing. ejbiotechnology.infonih.gov This self-cleavage can be induced under specific conditions, such as a change in pH, temperature, or the addition of a thiol agent like dithiothreitol (B142953) (DTT). ejbiotechnology.infoejbiotechnology.infonih.gov The fusion protein often includes an affinity tag, such as a chitin-binding domain (CBD) or a His-tag, which is attached to the intein. ejbiotechnology.infonih.gov This allows for easy purification of the entire fusion protein. Once purified, the conditions are changed to trigger the intein's self-cleavage, releasing the mature cecropin peptide. ejbiotechnology.infonih.gov This method has been successfully used to produce various cecropins and cecropin-like peptides in E. coli, yielding biologically active peptides. ejbiotechnology.inforesearchgate.netejbiotechnology.infonih.gov

Oleosin Fusion: As mentioned previously, this technique is particularly suited for plant-based expression systems. The cecropin gene is fused to an oleosin gene, which encodes a protein that is a structural component of oil bodies in plant seeds. semanticscholar.orgresearchgate.net The resulting fusion protein, Oleosin-Cecropin, naturally accumulates in these oil bodies. semanticscholar.orgresearchgate.net This not only protects the plant cells from the cecropin's antimicrobial activity but also facilitates a straightforward initial purification step. The oil bodies, along with the attached fusion protein, can be easily separated from the bulk of seed components through simple flotation centrifugation. researchgate.netnih.gov To release the mature cecropin, a specific protease cleavage site, such as one recognized by the Tobacco Etch Virus (TEV) protease, is often engineered between the oleosin and cecropin sequences. researchgate.netplos.org

Other fusion partners, such as thioredoxin (TRX) and calmodulin (CaM), have also been employed. nih.govacs.org These partners can enhance the solubility of the fusion protein and provide an affinity handle (e.g., a His-tag) for purification. nih.govacs.org

Peptide Purification and Characterization Methodologies

Following expression, the recombinant cecropin precursor or mature peptide must be purified and its identity confirmed.

Affinity Chromatography and Other Purification Strategies

The purification of recombinant cecropins is greatly simplified by the use of fusion tags.

Affinity Chromatography: This is the most common and efficient method for purifying tagged fusion proteins. The principle is based on the specific binding of the fusion tag to a ligand immobilized on a chromatography resin.

His-tag: A polyhistidine tag (His-tag) binds strongly to metal ions like nickel (Ni²⁺) or cobalt (Co²⁺). The cell lysate containing the His-tagged fusion protein is passed through a column containing a Ni-NTA (Nickel-Nitriloacetic acid) resin. nih.govnih.gov The fusion protein binds to the column, while most other cellular proteins wash through. The purified fusion protein is then eluted by adding a high concentration of imidazole, which competes with the His-tag for binding to the nickel ions. nih.gov

Chitin-Binding Domain (CBD): When an intein-CBD fusion is used, the cell extract is passed over a column containing chitin (B13524) beads. ejbiotechnology.infoejbiotechnology.info The CBD binds specifically to the chitin, immobilizing the fusion protein. After washing away unbound proteins, the addition of a thiol reagent induces intein cleavage, which releases the target cecropin peptide while the intein-CBD tag remains bound to the column. ejbiotechnology.infoejbiotechnology.info

Other Strategies: Following initial affinity purification and cleavage of the fusion tag, further purification steps are often necessary to achieve high purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates peptides based on their hydrophobicity. It is a powerful tool for obtaining highly pure peptide preparations and is often the final step in the purification process. nih.govacs.orgnih.gov

Cationic Exchange Chromatography: Since cecropins are typically cationic (positively charged), this method, which separates molecules based on their net positive charge, can be an effective purification step. nih.gov

Flotation Centrifugation: For oleosin fusion proteins, this simple method is used for initial enrichment. The low density of the oil bodies allows them to be separated from other heavier cellular components by centrifugation. researchgate.netnih.gov

Fusion SystemPurification MethodCleavage MechanismKey FindingsReferences
Intein-CBDChitin Affinity ChromatographyThiol-induced intein self-cleavageYielded 2.5 mg/L of active cecropin from E. coli. ejbiotechnology.infoejbiotechnology.info
His₆-InteinImmobilized Metal Affinity Chromatography (IMAC)pH and temperature-induced intein self-cleavageOptimized conditions (pH 10, 55 °C) for efficient cleavage. researchgate.netnih.gov
Oleosin-CecAFlotation CentrifugationTEV ProteaseCecropin A successfully produced in rice seeds and recovered from oil bodies. semanticscholar.orgresearchgate.netnih.govresearchgate.net
TRX-His₆-MdmcecIMAC (HisTrap HP column)EnterokinaseYielded 11.2 mg/L of pure active recombinant Mdmcec from E. coli. nih.gov
CaM-CP1IMAC (His-tag on CaM)EnterokinaseCalmodulin fusion system enabled high-yield expression of Cecropin P1 for NMR studies. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation

After purification, it is essential to verify that the final product is indeed the correct peptide and to determine its exact molecular mass. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

HRMS methods like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to measure the mass-to-charge ratio of the purified peptide with very high accuracy. nih.govresearchgate.netacs.org The experimentally determined molecular mass is then compared to the theoretical mass calculated from the peptide's amino acid sequence. A close match between the observed and theoretical mass confirms the identity and purity of the recombinant cecropin. nih.govresearchgate.netnih.gov For example, the molecular mass of a recombinant cecropin-like peptide was determined to be 2823.664 Da by MALDI-TOF MS, which was in close agreement with its theoretical molecular weight of 2824.3 Da. nih.gov Similarly, ESI-MS was used to confirm that the molecular mass of a recombinant Musca domestica cecropin was identical to that of the native peptide. nih.gov This analysis provides crucial quality control, ensuring that the peptide has the correct sequence and has not undergone unexpected modifications.

Spectroscopic Techniques for Structural Elucidation (e.g., CD, NMR)

To understand the three-dimensional structure of the Cecropin-3 precursor, which is crucial for its biological activity, researchers employ advanced spectroscopic techniques.

Circular Dichroism (CD) spectroscopy is a fundamental tool used to estimate the secondary structure of peptides and proteins in solution. mdpi.com This technique measures the differential absorption of left and right circularly polarized light. mdpi.com For cecropins, CD studies have shown that while they may exist in a random coil conformation in aqueous solutions, they adopt a more ordered, primarily alpha-helical structure in hydrophobic environments that mimic cell membranes. mdpi.comgmclore.org Specifically, alpha-helical structures typically show two negative bands around 208 nm and 222 nm and a positive band at 192 nm, whereas a random coil is characterized by a single band below 200 nm. mdpi.com The transition to a fully ordered conformation for cecropin A, for instance, is observed in the presence of solvents like hexafluoroisopropyl alcohol (HFP). gmclore.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of molecules in solution. For cecropins, two-dimensional NMR techniques are used to assign all the proton resonances in the peptide's spectrum. nih.gov By measuring nuclear Overhauser enhancements (NOEs), which arise from the spatial proximity of protons, a set of interproton distance restraints can be derived. nih.gov These restraints, combined with other experimental data, are used in computational methods like dynamical simulated annealing to calculate the three-dimensional structure of the peptide. nih.gov Such studies have revealed that cecropins can consist of two helical regions connected by a flexible hinge. nih.govnih.govresearchgate.net For example, the structure of Cecropin P1 in a membrane-mimicking environment was determined to be almost entirely α-helical. researchgate.net

Functional and Mechanistic Assays

A comprehensive understanding of the Cecropin-3 precursor's biological role is achieved through a suite of functional and mechanistic assays designed to quantify its antimicrobial efficacy and delineate its mode of action.

Antimicrobial Activity Assays (e.g., MIC, MFC, killing kinetics, agar (B569324) diffusion)

Several standardized assays are used to determine the antimicrobial potency of the Cecropin-3 precursor.

Agar Diffusion Assay: This method involves seeding a petri dish containing nutrient agar with a specific concentration of a target microorganism. nih.govresearchgate.net Wells are then created in the agar and filled with the peptide solution. nih.govresearchgate.net After incubation, the diameter of the clear zone of growth inhibition around the well is measured to determine the peptide's antimicrobial activity. nih.govresearchgate.net

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.comnih.gov This is typically determined using a broth microdilution method, where a standardized inoculum of the microorganism is added to wells of a microtiter plate containing serial dilutions of the peptide. nih.govmdpi.com Growth is often assessed by measuring the optical density or by using a growth indicator like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). nih.gov

Minimum Fungicidal Concentration (MFC): For fungi, the MFC is the lowest concentration of an antifungal agent that kills the organism. nih.gov It is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto fresh, peptide-free agar plates. nih.gov The lowest concentration that results in no growth on the subculture plates is the MFC. nih.gov

Killing Kinetics Assay: This assay provides information on the rate at which an antimicrobial peptide kills a target microorganism. A specific concentration of the peptide (often multiples of the MIC) is added to a microbial culture, and at various time points, aliquots are removed, diluted, and plated to determine the number of viable cells (colony-forming units, CFU). nih.govnih.gov Studies have shown that cecropins can rapidly kill susceptible pathogens. For instance, the MFC of a cecropin was able to eliminate Candida albicans within 40 minutes. nih.gov

Below is an interactive table summarizing the antimicrobial activity of a cecropin against various microorganisms.

MicroorganismMIC (μg/mL)MFC (μg/mL)Reference
Candida albicans0.91.8 nih.gov
Escherichia coli0.4Not Determined researchgate.net
Staphylococcus aureus0.2Not Determined researchgate.net

Electron Microscopy for Cellular Damage Assessment

To visualize the physical effects of the Cecropin-3 precursor on microbial cells, researchers use electron microscopy.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of cells. Treatment with cecropins has been shown to cause significant morphological changes to the cell membranes of susceptible microbes, such as bladder cancer cells, leading to membrane disruption, while leaving unaffected cells with a smooth surface. nih.gov For fungi like Candida albicans, SEM has revealed that cecropins can cause the cell wall to become rough and nicked. nih.gov

Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structures of cells. In studies with Candida albicans, TEM has shown that cecropins can damage the cell wall, leading to cell death. nih.gov

Membrane Permeabilization Assays (e.g., propidium (B1200493) iodide uptake, DPH protocol)

A key mechanism of action for many antimicrobial peptides is the disruption of the microbial cell membrane. Several assays are employed to measure this effect.

Propidium Iodide (PI) Uptake: Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells. researchgate.netresearchgate.net When the cell membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence. researchgate.netresearchgate.net This increase in fluorescence can be measured using a fluorometer or visualized by fluorescence microscopy, providing a direct indication of membrane permeabilization. researchgate.netresearchgate.net

1,6-diphenyl-1,3,5-hexatriene (DPH) Protocol: DPH is a fluorescent probe that intercalates into the lipid bilayer of cell membranes. Changes in the fluorescence polarization of DPH can be used to assess changes in membrane fluidity. The interaction of cecropins with the cell membrane of Candida albicans has been shown to alter membrane fluidity as measured by this method. nih.gov

N-Phenyl-1-naphthylamine (NPN) Uptake: NPN is a hydrophobic fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. mdpi.com It is used to assess the permeability of the outer membrane of Gram-negative bacteria. researchgate.net An increase in NPN fluorescence indicates that the peptide has disrupted the outer membrane, allowing NPN to enter the phospholipid bilayer. mdpi.comresearchgate.net

Measurement of Intracellular Biochemical Parameters (e.g., ROS, enzyme leakage, mitochondrial membrane potential)

Beyond direct membrane damage, the Cecropin-3 precursor can induce a cascade of intracellular events that contribute to cell death.

Reactive Oxygen Species (ROS) Measurement: The production of excessive reactive oxygen species can lead to oxidative stress and cellular damage. nih.gov Fluorescent probes such as hydroethidine and 2',7'-dichlorodihydrofluorescein (B1593923) diacetate are used to detect intracellular ROS levels by flow cytometry. nih.gov Studies have shown that cecropins can induce the overproduction of ROS in Candida albicans. nih.gov

Enzyme Leakage: Damage to the cell membrane can result in the leakage of cytoplasmic components, including enzymes. Assays for specific intracellular enzymes in the extracellular medium can thus serve as an indicator of membrane integrity.

Gene Expression Profiling (e.g., RT-PCR, quantitative PCR)

To investigate how microorganisms respond to the Cecropin-3 precursor at the molecular level, gene expression profiling techniques are utilized.

Reverse Transcription PCR (RT-PCR): RT-PCR is a technique used to detect the expression of specific genes by first converting messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified by PCR. nih.gov This allows researchers to determine if a particular gene is being transcribed in response to peptide treatment.

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR, also known as real-time PCR, is a powerful technique for quantifying gene expression levels. nih.govvassar.edu It measures the amount of amplified PCR product in real-time using fluorescent probes. vassar.edu This method allows for the comparison of the relative expression levels of specific genes in treated versus untreated cells, providing insights into the cellular pathways affected by the Cecropin-3 precursor. nih.gov For instance, qRT-PCR has been used to analyze the expression levels of cecropin genes in response to microbial infection. researchgate.net

Immunological Assays for Cytokine and Inflammatory Marker Quantification

To understand the immunomodulatory effects of cecropins like the CEC3_DROVI precursor, researchers quantify the response of immune cells upon exposure to the peptide. This involves measuring the secretion of cytokines and other inflammatory markers.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used plate-based assay to detect and quantify proteins such as cytokines. In the context of cecropin research, an ELISA would be used to measure the concentration of specific pro-inflammatory or anti-inflammatory cytokines released by cells (e.g., macrophages or chicken liver cells) after treatment with the peptide. For instance, studies have used ELISA to measure markers like Interleukin-8 (IL-8) and Transforming Growth Factor-β1 (TGF-β1) to assess the peptide's influence on inflammatory responses. frontiersin.org A typical competitive-ELISA kit for a cecropin, such as Cecropin A, includes a microplate pre-coated with an antibody, a reference standard, and detection reagents to measure peptide concentration in samples. novusbio.com

Luminex Multi-Analyte Assays: The Luminex xMAP technology offers a high-throughput alternative to traditional ELISA by allowing the simultaneous measurement of multiple analytes in a single sample. This is particularly useful for gaining a comprehensive profile of the cytokine response to a cecropin. Researchers have utilized Luminex assays to quantify a panel of cytokines, including Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Interferon-γ (IFN-γ), from cell culture supernatants exposed to Cecropin A. frontiersin.org This method provides a more detailed picture of the peptide's multifaceted immunomodulatory activity. frontiersin.org

A study on Cecropin A in chicken hepatic cells demonstrated its ability to decrease the production of pro-inflammatory cytokines like IL-6 and IL-8, highlighting its potential to manage inflammatory conditions. frontiersin.org

MarkerAssay TypeCell ModelObserved Effect of Cecropin A frontiersin.org
Interleukin-6 (IL-6) LuminexChicken Hepatic CellsDecreased production
Interleukin-8 (IL-8) ELISAChicken Hepatic CellsDecreased production
Interferon-γ (IFN-γ) LuminexChicken Hepatic CellsDecreased production
Interleukin-10 (IL-10) LuminexChicken Hepatic CellsDecreased production
TGF-β1 ELISAChicken Hepatic CellsDecreased production

Microbiota Analysis Techniques

Cecropins are potent antimicrobial agents, and a key area of research is their effect on complex microbial communities, such as the gut microbiota.

16S rRNA Gene Sequencing: This is the most common method for studying the composition of bacterial communities. frontiersin.org The 16S ribosomal RNA (rRNA) gene is present in all bacteria and contains both conserved and hypervariable regions. frontiersin.orgmdpi.com By sequencing these hypervariable regions, researchers can identify the different types of bacteria present in a sample and determine their relative abundance. frontiersin.org

In a study investigating the effects of cecropin as a feed additive in rats, 16S rRNA gene sequencing was used to analyze the oral microbial community. nih.govnih.gov The results showed that cecropin significantly altered the composition of the oral microbiome, reducing both the diversity and richness of the bacterial community. nih.govnih.gov This technique allows for a detailed comparison of the microbiota before and after exposure to the peptide, revealing its impact at the phylum and genus levels. nih.govnih.gov

Analysis StepDescription
1. Sample Collection Oral or gut swabs are collected from control and cecropin-treated subjects.
2. DNA Extraction Total genomic DNA is extracted from the microbial samples.
3. PCR Amplification The 16S rRNA gene (specifically, one or more hypervariable regions like V3-V4) is amplified using universal primers.
4. Library Preparation The amplified DNA fragments are prepared for high-throughput sequencing.
5. Sequencing The DNA library is sequenced using a next-generation sequencing (NGS) platform.
6. Data Analysis Sequences are processed, clustered into Operational Taxonomic Units (OTUs), and assigned to a taxonomic database (e.g., Greengenes, SILVA) to determine community composition, alpha-diversity (richness within a sample), and beta-diversity (differences between samples). frontiersin.org

In Silico Approaches and Bioinformatics

Computational methods are indispensable for studying peptide precursors like CEC3_DROVI, from identifying related sequences to predicting their three-dimensional structure and mechanism of action.

Sequence Alignment and Homology Modeling

Sequence Alignment: The first step in characterizing a new peptide sequence is to compare it against existing databases of known proteins and genes. Bioinformatics tools like BLAST (Basic Local Alignment Search Tool) are used to screen large transcriptome or genome datasets to find homologous sequences. nih.gov This process was used to identify 108 novel cecropin sequences from 105 insect transcriptomes, revealing new peptides in orders like Trichoptera and Neuroptera. nih.gov Such analyses help establish evolutionary relationships and can form the basis for phylogenetic trees, which show how cecropin genes have evolved across different insect species. nih.govmdpi.com

Homology Modeling: Once the amino acid sequence of a cecropin is known, its three-dimensional structure can be predicted using homology modeling. This technique relies on the principle that if a sequence is similar to that of a protein with a known structure, their structures will also be similar. Servers like SWISS-MODEL or Phyre2 are used to find a suitable template structure (e.g., another known cecropin) and build a 3D model. mdpi.comnih.gov For example, the structure of a cecropin-B-like peptide was successfully modeled using papiliocin (B1577089) as a template, showing the characteristic two α-helices connected by a hinge region. nih.gov These models are crucial for understanding how the peptide will interact with other molecules.

Molecular Dynamics Simulations for Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. For cecropins, MD simulations are essential for visualizing and understanding their interaction with and disruption of bacterial cell membranes.

Researchers use MD simulations to study how cecropins bind to and insert themselves into lipid bilayers. biochim.roresearchgate.net These simulations can reveal:

Initial Binding: The process is often initiated by electrostatic interactions between the positively charged residues of the cecropin and the negatively charged components of the bacterial membrane. biochim.roresearchgate.net

Orientation and Insertion: The peptide orients itself on the membrane surface, often parallel to the bilayer, before inserting its hydrophobic parts into the membrane's core. mdpi.combiochim.ro

Mechanism of Action: Simulations can support different models of membrane disruption, such as the "carpet" model, where peptides accumulate on and disrupt the membrane surface, or the formation of transmembrane pores. biochim.roresearchgate.net

Future Research Directions and Translational Potential of Cec3 Drovi Cecropin 3

Elucidation of Complete Precursor Processing Pathways and Regulatory Networks

A fundamental area for future investigation is the complete elucidation of the processing pathway of the CEC3_DROVI Cecropin-3 precursor into its mature, active form. While studies on other cecropins, such as cecropin (B1577577) A and B, have shed some light on this process, the specific enzymes and regulatory mechanisms governing CEC3_DROVI remain to be fully characterized.

Research on preprocecropins A and B has demonstrated a two-step processing mechanism involving a signal peptidase and a dipeptidyl aminopeptidase (B13392206). nih.gov The signal peptidase first cleaves the initial signal peptide, and the dipeptidyl aminopeptidase then sequentially removes dipeptides from the N-terminus to yield the mature cecropin. nih.gov It is crucial to determine if a similar pathway is utilized for CEC3_DROVI and to identify the specific proteases involved in Drosophila. Furthermore, understanding the regulatory networks that control the expression of the Cec3 gene is paramount. This includes identifying the transcription factors, signaling pathways, and immune challenges that trigger its expression. Investigating the regulatory elements within the Cec3 gene promoter and the upstream signaling cascades will provide a comprehensive picture of how the production of Cecropin-3 is controlled within the organism.

Deeper Understanding of In Vivo Immunomodulatory Mechanisms

While cecropins are primarily known for their direct antimicrobial activity, emerging evidence suggests they also possess significant immunomodulatory functions. nih.govbohrium.comnih.gov Future research should focus on unraveling the in vivo immunomodulatory mechanisms of the mature peptides derived from CEC3_DROVI. This involves investigating how these peptides interact with and modulate the host's immune cells and signaling pathways.

Studies on other cecropins, like Cecropin A, have shown complex, context-dependent effects on cytokine production, sometimes exhibiting both pro- and anti-inflammatory activities. bohrium.comnih.gov For instance, Cecropin A has been observed to decrease the levels of certain interleukins and interferon-gamma in some contexts. bohrium.comnih.gov It is essential to conduct similar detailed in vivo studies for Cecropin-3 to understand its role in maintaining inflammatory homeostasis and its potential therapeutic applications in inflammatory conditions. These investigations should aim to identify the specific receptors on immune cells that Cecropin-3 interacts with and the downstream signaling pathways it activates or inhibits.

Engineering of CEC3_DROVI Cecropin-3 Analogs for Enhanced Biological Activities

The native sequence of Cecropin-3 serves as a valuable scaffold for protein engineering. By creating analogs with modified sequences, it is possible to enhance specific biological activities, such as antimicrobial potency, spectrum, and stability, while minimizing potential cytotoxicity.

Design of Peptides with Modified Activity Spectrum

A key goal in peptide engineering is to broaden the spectrum of activity against various pathogens, including multi-drug resistant strains. mdpi.com This can be achieved by strategic amino acid substitutions to alter the peptide's physicochemical properties, such as its charge, hydrophobicity, and amphipathicity. mdpi.commdpi.com For example, increasing the net positive charge can enhance the initial interaction with negatively charged bacterial membranes, while optimizing the hydrophobic moment can improve membrane disruption. nih.gov

Furthermore, the introduction of specific residues, such as tryptophan, has been shown to enhance the antimicrobial and antibiofilm activities of cecropin-melittin hybrid peptides. mdpi.com By applying these principles to the CEC3_DROVI sequence, it may be possible to design novel peptides with superior activity against a wider range of bacterial and fungal pathogens.

Development of Hybrid Peptides with Synergistic Effects

Hybridizing fragments of different antimicrobial peptides (AMPs) is a promising strategy to create novel molecules with synergistic effects, combining the desirable attributes of the parent peptides. nih.govmdpi.comresearchgate.net This approach has been successfully employed with cecropins, often using the N-terminal α-helical region of cecropin A, which is known for its potent antibacterial activity and low toxicity towards eukaryotic cells. nih.gov

Hybrid peptides combining fragments of cecropin A with parts of other AMPs like melittin (B549807) or LL-37 have demonstrated increased antimicrobial activity and, in some cases, reduced hemolytic activity. mdpi.comacs.org For instance, a hybrid of cecropin A (1-8) and LL-37 (17-30) showed higher antibacterial activity than the parent peptides. mdpi.com Similarly, the cecropin A-melittin hybrid peptide CM15 exhibits improved antimicrobial activity compared to cecropin A alone, without the non-specific hemolytic properties of melittin. acs.org Future work could explore the creation of hybrid peptides incorporating active domains from CEC3_DROVI with fragments from other potent AMPs to develop new therapeutic candidates with enhanced efficacy and safety profiles.

Exploration of Biotechnological Applications

The potent and broad-spectrum activity of cecropins makes them attractive candidates for various biotechnological applications, particularly in the face of rising antimicrobial resistance.

Sustainable Production Methods in Plant and Microbial Bioreactors

The large-scale production of peptides for therapeutic or agricultural use requires cost-effective and sustainable methods. Chemical synthesis can be expensive for long peptides. acs.org Therefore, developing biological production systems is a key area of research.

Plant Bioreactors: Transgenic plants offer a promising platform for the production of AMPs like cecropin A. researchgate.netnih.govnih.gov Research has shown that expressing the cecropin A gene in rice seeds, specifically in the endosperm, can lead to the accumulation of the bioactive peptide. researchgate.netnih.govnih.gov This method has the advantage of being scalable and potentially cost-effective. The produced cecropin A was shown to be biologically active, conferring resistance to fungal and bacterial pathogens. researchgate.netnih.govnih.gov Future efforts could focus on optimizing expression levels and purification strategies for CEC3_DROVI in various plant systems.

Microbial Bioreactors: Escherichia coli is a widely used host for recombinant protein production. acs.orgnih.gov However, the expression of AMPs can be toxic to the host cells. To overcome this, fusion protein systems have been developed. For example, fusing the AMP to a carrier protein like calmodulin or thioredoxin can mask its toxicity during expression. acs.org The AMP can then be cleaved from the fusion partner after purification. Intein-mediated self-cleavage systems also offer an efficient method for producing recombinant AMPs in E. coli. nih.gov These strategies could be adapted for the sustainable and high-yield production of CEC3_DROVI and its engineered analogs.

Potential Applications in Agriculture

The antimicrobial properties of cecropins present a compelling case for their use in agriculture, both for protecting crops from pathogens and as performance-enhancing additives in animal feed.

Crop Protection:

The expression of cecropin genes in plants has been explored as a strategy to enhance resistance to diseases. A notable example is the heterologous expression of a cecropin in transgenic rice, which conferred resistance to the rice blast fungus Magnaporthe oryzae. nih.govbiorxiv.org This approach suggests that engineering crops to produce cecropins like CEC3_DROVI could offer a durable and environmentally friendly alternative to conventional pesticides. Future research could focus on identifying the specific spectrum of plant pathogens susceptible to CEC3_DROVI and optimizing its expression in various crops to ensure efficacy without affecting plant growth and yield.

Animal Feed Additives:

Cecropins have been investigated as alternatives to antibiotics in animal feed to promote growth and prevent disease. Studies have shown that dietary supplementation with cecropins can improve the health and growth of several animal species:

Pigs: Supplementing the diet of nursery Hainan piglets with cecropin antimicrobial peptides (CAP) led to a significant increase in average daily gain and a reduction in feed conversion ratio and diarrhea rate. nih.gov It also improved intestinal health by increasing the abundance of beneficial bacteria like Lactobacillus and decreasing harmful ones such as Escherichia–Shigella. nih.gov Furthermore, cecropin A supplementation has been shown to enhance the intestinal barrier function in porcine intestinal epithelial cells. frontiersin.orgnih.gov

Minks: In growing male minks, dietary supplementation with cecropin antimicrobial peptides resulted in improved growth performance, with the 200 mg/kg CAD group showing significantly higher final body weight and average daily gain. frontiersin.org The study also indicated that cecropins modulate the gut microbiota and enhance immune function. frontiersin.org

These findings underscore the potential of cecropins, and by extension CEC3_DROVI, as valuable additives in animal feed to enhance productivity and animal welfare.

Animal SpeciesCecropin ApplicationObserved Effects
PigsDietary Supplement (CAP)Increased average daily gain, reduced feed conversion ratio and diarrhea, improved gut microbiota. nih.gov
MinksDietary Supplement (CAD)Improved growth performance, modulation of gut microbiota, enhanced immune function. frontiersin.org
BroilersDietary Supplement (Cecropin Hybrid)Promoted growth of intestinal villi, improved intestinal morphology. frontiersin.org

Research into Novel Antimicrobial Strategies for Veterinary Health

The rise of antibiotic-resistant pathogens is a major concern in veterinary medicine. Cecropins offer a promising alternative for the development of new antimicrobial therapies. Their primary mechanism of action, which involves disrupting the bacterial cell membrane, is thought to be less prone to the development of resistance compared to conventional antibiotics. nih.gov

Research has demonstrated the in vivo efficacy of cecropins in treating animal infections. For instance, cecropin B has been used to inhibit mastitis caused by Staphylococcus aureus in dairy goats. nih.gov Moreover, cecropin A has shown therapeutic potential in a mouse model of inflammatory bowel disease by reducing harmful gut bacteria. nih.gov Other studies have indicated that cecropins D and P1 can inhibit the porcine reproductive and respiratory syndrome virus. nih.gov

Future research on CEC3_DROVI could involve in vitro screening against a panel of important veterinary pathogens, followed by in vivo studies in relevant animal models to assess its therapeutic efficacy and safety.

Investigation into Resistance Mechanisms and Strategies to Counter Them

While antimicrobial peptides are believed to be less susceptible to resistance development, it is not an impossibility. Research into the mechanisms by which pathogens might develop resistance to cecropins is crucial for their long-term therapeutic viability.

Studies on Providencia pathogens have shown varying levels of susceptibility to different Drosophila cecropins. nih.gov For example, P. alcalifaciens was found to be more resistant to all three native cecropins (CecA, CecB, and CecC) compared to other species like P. burhodogranariea. nih.gov This suggests that inherent differences in bacterial membrane composition or other factors can influence susceptibility.

The proposed mechanism of action for cecropins involves the formation of pores in the bacterial membrane, a process dependent on their ability to fold into an α-helical conformation. nih.gov It has been hypothesized that the flexibility of the hinge region connecting the N-terminal and C-terminal helices is important for this disruptive activity. nih.gov

Strategies to counter potential resistance could include:

Combination Therapy: Using cecropins in conjunction with other antimicrobial agents, including conventional antibiotics or other AMPs, could create synergistic effects and reduce the likelihood of resistance emerging.

Peptide Engineering: Modifying the amino acid sequence of cecropins to enhance their antimicrobial activity or alter their specific targets on the bacterial cell surface could help overcome resistance mechanisms.

Future studies should focus on identifying the specific genetic and biochemical bases of resistance to Drosophila cecropins and exploring strategies to mitigate this risk.

Comparative Functional Genomics of Drosophila Cecropins

The Drosophila melanogaster genome contains a cluster of four cecropin genes (CecA1, CecA2, CecB, and CecC) and two pseudogenes located on the third chromosome. nih.govbiorxiv.orgnih.gov These genes are strongly induced in the fat body and hemocytes upon systemic infection and are regulated by the Toll and Imd immune signaling pathways. nih.govbiorxiv.orgembopress.orgescholarship.org

Comparative studies of these paralogous genes can provide insights into their functional diversification. For instance, while all are potent against Gram-negative bacteria, there might be subtle differences in their antimicrobial spectrum or potency. nih.govbiorxiv.org Studies have shown that CecA genes are generally more active than CecB in the fat body of larvae and adults, whereas CecB is preferentially expressed in early pupae. embopress.org

A study involving a deletion of the entire cecropin locus (ΔCecA-C) in Drosophila revealed that while these flies were viable and resisted many microbial challenges similarly to wild-type flies, the absence of cecropins became significant when other antimicrobial peptide genes were also deleted. nih.govbiorxiv.org This indicates a degree of functional redundancy among AMPs but also highlights the specific contribution of cecropins in defending against certain Gram-negative bacteria, such as Enterobacter cloacae and Providencia heimbachae, as well as some fungi. nih.govbiorxiv.orgnih.gov

Further comparative functional genomics research could involve:

Detailed analysis of the expression patterns of each Drosophila cecropin gene in different tissues and at various developmental stages in response to a wider range of pathogens.

Site-directed mutagenesis to understand how specific amino acid differences between the cecropins affect their structure, function, and antimicrobial specificity.

Phylogenetic analysis of cecropin genes across different Drosophila species and other insects to understand their evolutionary history and the selective pressures driving their diversification. semanticscholar.org

Table of Drosophila melanogaster Cecropin Genes

GeneLocationKnown Function/Expression
CecA1Chromosome 3Strongly induced by infection, active in larvae and adults. nih.govembopress.org
CecA2Chromosome 3Strongly induced by infection, active in larvae and adults. nih.govembopress.org
CecBChromosome 3Preferentially active in early pupae. embopress.org
CecCChromosome 3Part of the cecropin gene cluster, induced by infection. nih.gov
Cec-Ψ1Chromosome 3Pseudogene. biorxiv.orgnih.gov
Cec-Ψ2Chromosome 3Pseudogene. biorxiv.orgnih.gov

This comparative approach will be essential to fully understand the role of each cecropin, including the product of the Cec3 gene, in the Drosophila immune response and to guide the development of future applications.

Q & A

Q. What experimental methodologies are recommended for determining the structural conformation of CEC3_DROVI Cecropin-3 precursor?

To analyze the secondary and tertiary structures of Cecropin-3, researchers should employ circular dichroism (CD) spectroscopy for studying α-helical content in varying lipid environments and nuclear magnetic resonance (NMR) for resolving atomic-level details in micellar or membrane-mimetic systems. Comparative studies using X-ray crystallography may also be pursued if stable crystals are obtainable. Ensure alignment with NIH guidelines for preclinical structural studies, including solvent conditions, temperature, and pH controls to validate reproducibility .

Q. How can in vitro and in vivo models be optimized to evaluate the antimicrobial efficacy of Cecropin-3 precursor?

Standardize in vitro assays using Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacterial strains, with minimum inhibitory concentration (MIC) and time-kill kinetics as primary metrics. For in vivo models, utilize Drosophila melanogaster infection assays (reflecting the peptide’s native host) or murine sepsis models, ensuring proper ethical approvals and statistical power calculations per NIH preclinical requirements. Include negative controls (e.g., scrambled peptides) and positive controls (e.g., polymyxin B) to isolate specific effects .

Q. What are the key challenges in isolating and purifying Cecropin-3 precursor from recombinant expression systems?

Recombinant expression in E. coli often results in inclusion body formation. Address this by optimizing induction conditions (e.g., lower temperature, IPTG concentration) and employing refolding buffers with redox agents (e.g., glutathione) to restore bioactivity. Purification via affinity chromatography (e.g., His-tag systems) followed by HPLC can improve yield. Validate purity using SDS-PAGE and mass spectrometry, and confirm functionality via hemolysis assays to rule out misfolding artifacts .

Q. How do post-translational modifications influence the functional activity of Cecropin-3 precursor?

Investigate cleavage patterns using Edman degradation or LC-MS/MS to identify propeptide processing sites. Compare the bioactivity of precursor vs. mature peptide forms in antimicrobial assays. Use site-directed mutagenesis to assess the role of specific residues (e.g., cationic regions) in membrane disruption. Cross-reference findings with homologous cecropins (e.g., Cecropin A) to identify conserved functional domains .

Q. What statistical approaches are critical for analyzing dose-response relationships in Cecropin-3 precursor studies?

Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values for antimicrobial activity. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For survival assays in animal models, Kaplan-Meier analysis with log-rank tests is recommended. Ensure compliance with NIH reporting standards, including effect sizes, confidence intervals, and p-values, to enhance reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of Cecropin-3 precursor-mediated membrane disruption?

Conflicting data (e.g., pore formation vs. carpet model) may arise from variations in lipid composition, peptide-to-lipid ratios, or assay conditions. Address this by replicating experiments using standardized liposome models (e.g., POPC/POPG mixtures) and advanced techniques like fluorescence anisotropy or cryo-EM. Cross-validate results with molecular dynamics simulations to reconcile discrepancies .

Q. What strategies improve the specificity of Cecropin-3 precursor for pathogenic vs. host cells in therapeutic applications?

Design structure-activity relationship (SAR) studies to modify charge distribution or hydrophobicity. Test analogs in co-culture systems (e.g., human epithelial cells + pathogens) to quantify selectivity indices (SI = IC₅₀_host / MIC_pathogen). Incorporate proteolytic stability assays (e.g., serum incubation) to identify degradation-resistant variants. Use FINER criteria to evaluate feasibility and novelty of therapeutic candidates .

Q. How should researchers design experiments to assess the immunomodulatory effects of Cecropin-3 precursor beyond direct antimicrobial activity?

Employ cytokine profiling (e.g., ELISA or multiplex assays) in immune cell lines (e.g., macrophages) exposed to sub-MIC peptide concentrations. Combine transcriptomic (RNA-seq) and phosphoproteomic analyses to map signaling pathways (e.g., NF-κB). Include TLR knockout models to isolate peptide-specific responses from innate immune interference .

Q. What experimental controls are essential for validating Cecropin-3 precursor’s role in biofilm inhibition?

Beyond standard MIC assays, use confocal microscopy with LIVE/DEAD staining to visualize biofilm architecture disruption. Include controls for non-specific binding (e.g., scrambled peptides) and matrix degradation (e.g., DNase/proteinase K treatments). Quantify extracellular DNA and polysaccharide levels via fluorometric assays to differentiate mechanistic contributions .

Q. How can multi-omics approaches clarify the ecological role of Cecropin-3 precursor in Drosophila virilis host defense?

Integrate metatranscriptomic data from infected vs. uninfected hosts to identify co-regulated immune pathways. Perform MALDI-TOF imaging on tissue sections to localize peptide expression. Cross-correlate with microbiome sequencing to assess shifts in microbial communities post-induction. Apply PICO frameworks to structure hypotheses around population (host), intervention (peptide knockout), and outcomes (survival/microbiota diversity) .

Q. Methodological Guidance

  • Data Contradiction Analysis : Use triangulation by combining orthogonal assays (e.g., biophysical, microbiological, and computational) to validate mechanisms .
  • Experimental Design : Adopt NIH preclinical checklists for rigor, including randomization, blinding, and sample size justification .
  • Question Formulation : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks to refine hypotheses and ensure alignment with gaps in antimicrobial peptide research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.